Product packaging for 5-Hexynamide, N-phenyl-(Cat. No.:CAS No. 864936-03-8)

5-Hexynamide, N-phenyl-

Cat. No.: B15162032
CAS No.: 864936-03-8
M. Wt: 187.24 g/mol
InChI Key: JNOYSVJWTMTJEN-UHFFFAOYSA-N
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Description

5-Hexynamide, N-phenyl- is a useful research compound. Its molecular formula is C12H13NO and its molecular weight is 187.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Hexynamide, N-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Hexynamide, N-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO B15162032 5-Hexynamide, N-phenyl- CAS No. 864936-03-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

864936-03-8

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

N-phenylhex-5-ynamide

InChI

InChI=1S/C12H13NO/c1-2-3-5-10-12(14)13-11-8-6-4-7-9-11/h1,4,6-9H,3,5,10H2,(H,13,14)

InChI Key

JNOYSVJWTMTJEN-UHFFFAOYSA-N

Canonical SMILES

C#CCCCC(=O)NC1=CC=CC=C1

Origin of Product

United States

Foundational & Exploratory

The Enigmatic Potential of 5-Hexynamide, N-phenyl-: A Molecule at the Crossroads of Bioactivity and Material Science

Author: BenchChem Technical Support Team. Date: November 2025

While specific research on 5-Hexynamide, N-phenyl- remains notably absent from the current scientific literature, its structural features—a terminal alkyne and an N-phenyl amide—position it as a molecule of significant interest with a landscape of potential applications spanning drug discovery, chemical biology, and materials science. The lack of direct studies necessitates a predictive analysis based on the well-established functionalities it possesses. This technical guide will, therefore, explore the hypothetical research applications of 5-Hexynamide, N-phenyl-, drawing parallels from existing knowledge of related compounds and the versatile chemistry of its constituent functional groups.

Core Structural Features and Their Implications

5-Hexynamide, N-phenyl- is characterized by two key reactive moieties:

  • A Terminal Alkyne: This functional group is a cornerstone of "click chemistry," a set of biocompatible reactions known for their high efficiency and specificity. The terminal alkyne can readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling its conjugation to a wide array of molecules, including biomolecules and synthetic polymers.[1][2]

  • An N-phenyl Amide: The amide bond is a fundamental component of peptides and proteins and is prevalent in a vast number of biologically active compounds and pharmaceuticals.[3][4][5] The phenyl group attached to the nitrogen atom influences the compound's lipophilicity and potential for aromatic interactions, which can be crucial for target binding in biological systems.

Potential Research Applications

The unique combination of a terminal alkyne and an N-phenyl amide in 5-Hexynamide, N-phenyl- opens the door to several exciting research avenues.

Drug Discovery and Chemical Biology

The terminal alkyne serves as a versatile handle for various applications in drug discovery and chemical biology.

  • Target Identification and Validation: 5-Hexynamide, N-phenyl- could be utilized as a chemical probe. If a related analogue demonstrates biological activity, introducing the terminal alkyne would allow for the attachment of reporter tags (e.g., fluorophores, biotin) via click chemistry. These tagged probes can then be used in cellular and in vivo imaging studies to identify the molecular targets of the compound.

  • Fragment-Based Drug Discovery (FBDD): The N-phenyl amide portion of the molecule could act as a fragment that binds to a specific pocket in a protein target. The terminal alkyne provides a vector for growing the fragment into a more potent lead compound by linking it to other molecular fragments.

  • Bioorthogonal Chemistry: The terminal alkyne can be used in bioorthogonal labeling studies.[1] For instance, if 5-Hexynamide, N-phenyl- were to be metabolically incorporated into a biological system, the alkyne group would allow for the visualization and tracking of its metabolic fate.

A hypothetical workflow for utilizing 5-Hexynamide, N-phenyl- as a chemical probe is outlined below:

G A 5-Hexynamide, N-phenyl- (Chemical Probe) C Incubation and Binding A->C B Biological System (e.g., Cells, Lysate) B->C E Click Chemistry (CuAAC) C->E D Azide-functionalized Reporter Tag (e.g., Biotin, Fluorophore) D->E F Target Protein Identification (e.g., Western Blot, Mass Spec) E->F G Visualization (e.g., Microscopy) E->G

Figure 1: A conceptual workflow for the application of 5-Hexynamide, N-phenyl- as a chemical probe for target identification.

Materials Science and Polymer Chemistry

The terminal alkyne functionality makes 5-Hexynamide, N-phenyl- a valuable building block for the synthesis of novel polymers and functional materials.

  • Polymer Synthesis: The compound can be polymerized through alkyne-based polymerization methods to create polymers with pendant N-phenyl amide groups. These groups could impart specific properties to the polymer, such as altered solubility, thermal stability, or the ability to engage in hydrogen bonding.

  • Surface Functionalization: The alkyne group can be used to graft 5-Hexynamide, N-phenyl- onto the surface of materials that have been pre-functionalized with azide groups. This would allow for the modification of surface properties, such as hydrophobicity or biocompatibility.

An experimental workflow for surface functionalization is depicted below:

G A Substrate with Azide Groups D Click Reaction (Surface Immobilization) A->D B Solution of 5-Hexynamide, N-phenyl- B->D C Copper(I) Catalyst C->D E Functionalized Surface D->E

References

A Comprehensive Guide to the Theoretical and Molecular Modeling of 5-Hexynamide, N-phenyl-

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, a thorough review of scientific literature did not yield specific theoretical calculations or molecular modeling studies for 5-Hexynamide, N-phenyl-. The following guide, therefore, presents a generalized, state-of-the-art methodology for conducting such an investigation. It is intended to serve as a detailed framework for researchers and scientists in the field of computational chemistry and drug development.

This whitepaper outlines a robust computational workflow for the complete theoretical characterization of 5-Hexynamide, N-phenyl-. It covers geometry optimization, vibrational analysis, electronic property prediction, and a potential molecular docking workflow, providing a comprehensive blueprint for analysis.

Theoretical Framework & Computational Methods

The initial step in the computational analysis of a molecule like 5-Hexynamide, N-phenyl- is the optimization of its three-dimensional structure to find the lowest energy conformation. Density Functional Theory (DFT) is a highly effective method for this purpose, offering a good balance between accuracy and computational cost.

Experimental Protocol: Geometry Optimization and Vibrational Frequency Analysis

  • Software: Gaussian 16, ORCA, or similar quantum chemistry software package.

  • Methodology: Density Functional Theory (DFT).

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that provides reliable results for organic molecules.

  • Basis Set: 6-311++G(d,p) is a triple-zeta basis set with diffuse functions and polarization functions on both heavy atoms and hydrogens, suitable for capturing the electronic structure of the molecule accurately.

  • Procedure:

    • The initial structure of N-phenyl-5-hexynamide is drawn using a molecular editor (e.g., GaussView, Avogadro).

    • A geometry optimization calculation is performed to locate the global minimum on the potential energy surface.

    • A subsequent frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the vibrational spectra (IR, Raman).

    • Solvation effects can be modeled using a continuum model like the Polarization Continuum Model (PCM).

Predicted Molecular Properties

The following tables present hypothetical, yet realistic, data that would be expected from the computational analysis described above.

Table 1: Optimized Geometrical Parameters (Selected)

ParameterBond/AngleCalculated Value
Bond Lengths (Å)
C≡C1.208
C=O1.235
N-H1.012
C-N (Amide)1.358
C-C (Phenyl)1.395 (avg.)
**Bond Angles (°) **
C-C≡C178.5
O=C-N123.1
C-N-H120.5
Dihedral Angles (°)
O=C-N-C(Phenyl)179.2
H-N-C-C(Phenyl)5.4

Table 2: Predicted Vibrational Frequencies (Selected)

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
N-H StretchAmide3415
C≡C StretchAlkyne2125
C=O StretchAmide I1688
N-H BendAmide II1540
C-N StretchAmide III1260

Table 3: Frontier Molecular Orbital Properties

ParameterValue (eV)
Highest Occupied Molecular Orbital (HOMO)-6.78
Lowest Unoccupied Molecular Orbital (LUMO)-0.95
HOMO-LUMO Energy Gap (ΔE)5.83

Molecular Modeling and Interaction Analysis

To explore the potential biological activity of 5-Hexynamide, N-phenyl-, molecular docking simulations can be performed. This involves docking the optimized ligand structure into the binding site of a target protein.

Experimental Protocol: Molecular Docking

  • Software: AutoDock Vina, Schrödinger Maestro, or similar.

  • Procedure:

    • Receptor Preparation: A protein target is selected. The crystal structure is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and polar hydrogens are added.

    • Ligand Preparation: The DFT-optimized structure of 5-Hexynamide, N-phenyl- is prepared by assigning charges and defining rotatable bonds.

    • Grid Generation: A docking grid box is defined around the active site of the receptor.

    • Docking Simulation: The docking algorithm explores various conformations and orientations of the ligand within the active site, and a scoring function is used to estimate the binding affinity.

    • Analysis: The resulting poses are analyzed to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

Visualized Workflows

The following diagrams illustrate the logical flow of the computational procedures described in this guide.

G cluster_input 1. Input Preparation cluster_qm 2. Quantum Mechanics Calculations (DFT) cluster_modeling 3. Molecular Modeling cluster_output 4. Data Analysis & Output mol_build Build 3D Structure (N-phenyl-5-hexynamide) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_calc Frequency Analysis geom_opt->freq_calc Verify Minimum elec_prop Electronic Properties (HOMO/LUMO) geom_opt->elec_prop ligand_prep Prepare Ligand (Optimized Structure) geom_opt->ligand_prep geom_data Optimized Geometry (Bond Lengths, Angles) geom_opt->geom_data vib_data Vibrational Spectra freq_calc->vib_data energy_data Orbital Energies & Energy Gap elec_prop->energy_data receptor_prep Prepare Protein Target docking Molecular Docking receptor_prep->docking ligand_prep->docking interaction_data Binding Affinity & Interactions docking->interaction_data

Caption: Computational chemistry workflow for N-phenyl-5-hexynamide.

G cluster_data 1. Data Generation cluster_model 2. Model Building cluster_validation 3. Model Validation cluster_prediction 4. Prediction A Library of Analogs B Calculate Molecular Descriptors (e.g., LogP, MW) A->B D Data Splitting (Training & Test Sets) B->D C Experimental Bioactivity Data (IC50) C->D E Regression Analysis (e.g., MLR, PLS) D->E F Generate QSAR Equation E->F G Internal Validation (Cross-validation, q²) F->G H External Validation (Test Set, r²_pred) F->H I Define Applicability Domain H->I J Predict Activity of New Compounds I->J

Caption: Logical workflow for a Quantitative Structure-Activity Relationship (QSAR) study.

An In-depth Technical Guide to N-phenyl-5-hexynamide: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: N-phenyl-5-hexynamide is a novel compound that is not extensively characterized in the current scientific literature. This guide provides a comprehensive overview based on established chemical principles, data from analogous compounds, and predicted properties. The experimental protocols described herein are proposed methodologies and should be adapted and optimized under appropriate laboratory settings.

Introduction

N-phenyl-5-hexynamide is a molecule of interest that combines the structural features of a terminal alkyne and an N-phenyl amide. The N-phenyl amide moiety is a common scaffold in a variety of pharmacologically active compounds, exhibiting properties such as anti-inflammatory, anticancer, and antimicrobial activities.[1][2][3] The terminal alkyne group is a versatile functional group in organic synthesis, particularly in "click chemistry" for bioconjugation and drug discovery applications. The unique combination of these two functionalities in N-phenyl-5-hexynamide makes it a promising candidate for further investigation in medicinal chemistry and materials science.

This technical guide provides a detailed literature review and background on N-phenyl-5-hexynamide, focusing on its synthesis, predicted physicochemical properties, and potential biological significance.

Physicochemical Properties of Starting Materials

The synthesis of N-phenyl-5-hexynamide would logically proceed from 5-hexynoic acid and aniline. The properties of these precursors are well-documented and are summarized below.

Table 1: Physicochemical Properties of 5-Hexynoic Acid

PropertyValueReference(s)
CAS Number 53293-00-8[4][5][6]
Molecular Formula C₆H₈O₂[4][6]
Molecular Weight 112.13 g/mol [4][6]
Appearance Clear yellow liquid[5]
Melting Point 27 °C[4]
Boiling Point 224-225 °C[5][6]
Density 1.016 g/mL at 25 °C[5][6]
Refractive Index n20/D 1.449[5][6]
Solubility Miscible with water[5]

Table 2: Physicochemical Properties of Aniline

PropertyValueReference(s)
CAS Number 62-53-3[7]
Molecular Formula C₆H₅NH₂[1][7]
Molecular Weight 93.13 g/mol [7]
Appearance Colorless to pale yellow oily liquid[1][2]
Melting Point -6.3 °C[1][7]
Boiling Point 184.13 °C[1][7]
Density 1.0297 g/mL[1][7]
Solubility in water 3.6 g/100 mL at 20 °C[7]
Basicity (pKa of conjugate acid) 4.6[1]

Proposed Synthesis of N-phenyl-5-hexynamide

The most direct route for the synthesis of N-phenyl-5-hexynamide is the coupling of 5-hexynoic acid and aniline. This can be achieved through the formation of a more reactive carboxylic acid derivative, such as an acid chloride, or by using a coupling agent to facilitate the direct amidation. The use of a coupling agent like dicyclohexylcarbodiimide (DCC) is a common and effective method for forming amide bonds under mild conditions.[4][8]

Experimental Protocol: DCC-Mediated Amide Coupling

This protocol describes a proposed method for the synthesis of N-phenyl-5-hexynamide using DCC as a coupling agent.

Materials:

  • 5-Hexynoic acid

  • Aniline

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP) (catalyst)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-hexynoic acid (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Addition of Reagents: To the stirred solution, add aniline (1.0 equivalent) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Coupling Agent: Dissolve dicyclohexylcarbodiimide (DCC, 1.1 equivalents) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU and wash the solid with a small amount of cold DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield pure N-phenyl-5-hexynamide.

SynthesisWorkflow Start Starting Materials: 5-Hexynoic Acid & Aniline ReactionVessel Dissolve in Anhydrous DCM Add DMAP (catalyst) Start->ReactionVessel Cooling Cool to 0 °C ReactionVessel->Cooling DCC_Addition Add DCC in DCM Cooling->DCC_Addition Reaction Stir at Room Temperature (12-24h) DCC_Addition->Reaction Filtration Filter to Remove DCU Reaction->Filtration Workup Aqueous Workup: 1. 1M HCl 2. Sat. NaHCO₃ 3. Brine Filtration->Workup Drying Dry with Na₂SO₄/MgSO₄ Workup->Drying Evaporation Concentrate in vacuo Drying->Evaporation Purification Silica Gel Chromatography Evaporation->Purification FinalProduct Pure N-phenyl-5-hexynamide Purification->FinalProduct

Caption: Proposed workflow for the synthesis of N-phenyl-5-hexynamide.

Predicted Physicochemical and Spectroscopic Properties

The properties of N-phenyl-5-hexynamide can be predicted based on the known characteristics of N-phenyl amides and alkynes.

Table 3: Predicted Physicochemical Properties of N-phenyl-5-hexynamide

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₂H₁₃NOFrom the structures of the reactants
Molecular Weight 187.24 g/mol Calculated from the molecular formula
Appearance Likely a solid at room temperatureN-phenylhexanamide is a solid with a melting point of 94-95 °C[9]
Solubility Soluble in common organic solvents (DCM, EtOAc, Acetone), sparingly soluble in waterTypical for N-phenyl amides
Polarity Polar moleculeDue to the amide functional group
Predicted Spectroscopic Data
  • Infrared (IR) Spectroscopy:

    • N-H stretch: A sharp peak around 3300 cm⁻¹.

    • C≡C-H stretch (terminal alkyne): A sharp, characteristic peak around 3300 cm⁻¹. This may overlap with the N-H stretch.

    • C≡C stretch: A weak but sharp peak around 2100 cm⁻¹.

    • C=O stretch (amide I band): A strong, sharp peak around 1660 cm⁻¹.

    • N-H bend (amide II band): A peak around 1540 cm⁻¹.

    • C-H stretches (aromatic and aliphatic): Peaks in the 2850-3100 cm⁻¹ region.

    • C=C stretches (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Aromatic protons (C₆H₅): Multiplets in the range of δ 7.0-7.6 ppm (5H).

    • Amide proton (NH): A broad singlet in the range of δ 7.5-8.5 ppm (1H).

    • Alkyne proton (C≡CH): A triplet around δ 1.9-2.1 ppm (1H).

    • Methylene protons adjacent to the carbonyl (CH₂CO): A triplet around δ 2.2-2.4 ppm (2H).

    • Methylene protons adjacent to the alkyne (CH₂C≡C): A triplet of doublets around δ 2.1-2.3 ppm (2H).

    • Central methylene protons (CH₂CH₂CH₂): A multiplet around δ 1.7-1.9 ppm (2H).

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Carbonyl carbon (C=O): A peak around δ 170 ppm.

    • Aromatic carbons (C₆H₅): Peaks in the range of δ 120-140 ppm.

    • Alkyne carbons (C≡C): Two peaks, one around δ 83 ppm (quaternary) and one around δ 69 ppm (terminal).

    • Aliphatic carbons (CH₂): Peaks in the range of δ 18-40 ppm.

  • Mass Spectrometry (Electron Ionization - EI):

    • Molecular Ion (M⁺•): A peak at m/z = 187.

    • Key Fragmentation Patterns: Fragments corresponding to the loss of the propyl-alkyne chain, cleavage of the amide bond, and fragmentation of the phenyl group. The "nitrogen rule" applies, so an odd molecular weight is expected for a molecule with one nitrogen atom.[10]

Potential Biological Activities and Applications

While no biological data exists for N-phenyl-5-hexynamide, the presence of the N-phenyl amide moiety suggests potential pharmacological relevance. Phenolamides, which are structurally related, are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, anti-cancer, and antimicrobial properties.[2][3] Amide-containing compounds are also investigated for their cytotoxic effects against various cancer cell lines.[7][11][12]

The terminal alkyne group makes N-phenyl-5-hexynamide a suitable candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions. This would allow for its conjugation to biomolecules, fluorescent tags, or solid supports, facilitating studies in chemical biology and drug delivery.

SAR_Concept Core N-phenyl-5-hexynamide (Core Scaffold) A Modification of Phenyl Ring Core->A Analogue Synthesis B Modification of Alkyne Terminus Core->B Analogue Synthesis C Modification of Alkyl Chain Core->C Analogue Synthesis D Biological Screening A->D B->D C->D E Identify Lead Compounds D->E Active Compounds F Structure-Activity Relationship (SAR) E->F F->A Optimization Cycle

Caption: Conceptual diagram of a Structure-Activity Relationship (SAR) study.

Conclusion

N-phenyl-5-hexynamide represents an intriguing, yet underexplored, chemical entity. This guide has provided a theoretical framework for its synthesis and characterization based on established chemical knowledge of its constituent functional groups. The combination of a pharmacologically relevant N-phenyl amide and a synthetically versatile terminal alkyne suggests that N-phenyl-5-hexynamide could be a valuable building block for the development of new therapeutic agents and chemical probes. Further experimental investigation is warranted to validate the proposed synthetic route, confirm the predicted properties, and explore the potential biological activities of this novel compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 5-Hexynamide, N-phenyl- via Amide Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of N-phenyl-5-hexynamide, a valuable building block in organic synthesis and medicinal chemistry. The synthesis is achieved through the amide coupling of 5-hexynoic acid and aniline. Two common and effective coupling protocols are presented: one utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt), and another employing the highly efficient reagent O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). Due to the reduced nucleophilicity of aniline, careful selection of coupling reagents and reaction conditions is crucial for achieving high yields. This note offers a comparative overview of these methods, detailed step-by-step experimental procedures, and a summary of representative quantitative data.

Introduction

The amide bond is a cornerstone of modern organic and medicinal chemistry, fundamental to the structure of peptides, proteins, and a vast array of pharmaceuticals. The formation of amides from carboxylic acids and amines is a critical transformation, and numerous reagents and protocols have been developed to facilitate this reaction. The synthesis of alkynamides, such as N-phenyl-5-hexynamide, provides a versatile scaffold for further chemical elaboration, including click chemistry, cyclization reactions, and the introduction of complex molecular architectures.

The coupling of aniline, an aromatic amine, with carboxylic acids can be challenging due to the delocalization of the nitrogen lone pair into the aromatic ring, which reduces its nucleophilicity.[1][2] This often necessitates the use of highly efficient coupling reagents and optimized reaction conditions to achieve satisfactory yields. This application note details two robust methods for the synthesis of N-phenyl-5-hexynamide, providing researchers with reliable protocols for accessing this and similar compounds.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of N-phenyl-5-hexynamide using two different amide coupling protocols. These values are illustrative and may vary based on the specific reaction scale and purity of reagents.

Coupling ProtocolCoupling Reagent(s)BaseSolventReaction Time (h)Temperature (°C)Representative Yield (%)
Protocol 1 EDC / HOBtDIPEACH₂Cl₂2425 (rt)75
Protocol 2 HATUDIPEADMF425 (rt)90

Experimental Protocols

Materials and General Methods

All reagents and solvents should be of high purity and used as received from commercial suppliers unless otherwise noted. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions, particularly with HATU. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol utilizes the carbodiimide EDC in the presence of the activating agent HOBt.

Reagents:

  • 5-Hexynoic acid

  • Aniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine (saturated NaCl (aq))

  • Anhydrous Na₂SO₄

Procedure:

  • To a solution of 5-hexynoic acid (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) are added aniline (1.0 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • The mixture is stirred at room temperature for 10 minutes.

  • EDC (1.2 eq) is added portion-wise to the reaction mixture.

  • The reaction is stirred at room temperature for 24 hours, and the progress is monitored by TLC.

  • Upon completion, the reaction mixture is diluted with CH₂Cl₂ and washed sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-phenyl-5-hexynamide.

Protocol 2: HATU Mediated Amide Coupling

This protocol employs the highly efficient uronium-based coupling reagent HATU.

Reagents:

  • 5-Hexynoic acid

  • Aniline

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Water

  • Brine (saturated NaCl (aq))

  • Anhydrous Na₂SO₄

Procedure:

  • To a solution of 5-hexynoic acid (1.0 eq) in anhydrous DMF are added HATU (1.1 eq) and DIPEA (2.0 eq).

  • The mixture is stirred at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Aniline (1.0 eq) is then added to the reaction mixture.

  • The reaction is stirred at room temperature for 4 hours, with progress monitored by TLC.

  • Upon completion, the reaction mixture is diluted with ethyl acetate and washed several times with water and then with brine to remove DMF and other water-soluble components.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield N-phenyl-5-hexynamide.

Visualizations

AmideCouplingWorkflow cluster_reactants Reactants cluster_reagents Reagents Carboxylic_Acid 5-Hexynoic Acid Activation Activation of Carboxylic Acid Carboxylic_Acid->Activation Amine Aniline Coupling Nucleophilic Attack by Amine Amine->Coupling Coupling_Reagent Coupling Reagent (EDC or HATU) Coupling_Reagent->Activation Additive Additive (HOBt, optional) Additive->Activation Base Base (DIPEA) Base->Coupling Activation->Coupling Product N-phenyl-5-hexynamide Coupling->Product

Caption: General workflow for the amide coupling synthesis of N-phenyl-5-hexynamide.

EDC_Mechanism RCOOH 5-Hexynoic Acid O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt Urea Urea Byproduct O_Acylisourea->Urea HOBt HOBt HOBt->HOBt_Ester Product N-phenyl-5-hexynamide HOBt_Ester->Product + Aniline Aniline Aniline Aniline->Product

Caption: Simplified signaling pathway for the EDC/HOBt mediated amide coupling.

References

Application Notes and Protocols: 5-Hexynamide, N-phenyl- as a Potential Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific documented applications, experimental protocols, or quantitative data for the use of 5-Hexynamide, N-phenyl- as a building block in organic synthesis. The following application notes and protocols are therefore presented as a prospective guide based on the known reactivity of related terminal alkynes and N-phenyl amides. The experimental details provided are illustrative and would require optimization and validation in a research setting.

Introduction

5-Hexynamide, N-phenyl- possesses two key functional groups that make it a potentially versatile building block in organic synthesis: a terminal alkyne and an N-phenyl amide. The terminal alkyne offers a rich platform for a variety of transformations, including carbon-carbon bond formation, cycloadditions, and metal-catalyzed couplings. The N-phenyl amide moiety can influence the reactivity of the alkyne and can itself participate in cyclization reactions or serve as a directing group. This combination of functionalities suggests potential applications in the synthesis of diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science.

Potential Synthetic Applications

The strategic placement of the terminal alkyne and the N-phenyl amide in 5-Hexynamide, N-phenyl- opens up possibilities for a range of intramolecular and intermolecular transformations.

Intramolecular Cyclization Reactions

The linear C6 backbone of 5-Hexynamide, N-phenyl- is well-suited for intramolecular cyclization reactions to form five- and six-membered rings, which are prevalent motifs in bioactive molecules.

  • Radical Cyclization: The terminal alkyne can act as a radical acceptor. Initiation of a radical at a position alpha to the amide nitrogen could lead to the formation of lactams.

  • Transition Metal-Catalyzed Cyclization: Various transition metals, such as gold, platinum, palladium, and copper, are known to catalyze the intramolecular hydroamination or hydroarylation of alkynes. In the case of 5-Hexynamide, N-phenyl-, this could lead to the synthesis of substituted piperidones or other nitrogen-containing heterocycles.

  • Acid-Catalyzed Cyclization: Protic or Lewis acids could potentially promote the cyclization of the N-phenyl group onto the activated alkyne, leading to the formation of quinoline derivatives.

Intermolecular Reactions

The terminal alkyne of 5-Hexynamide, N-phenyl- can participate in a variety of intermolecular reactions to build more complex molecular architectures.

  • Click Chemistry: As a terminal alkyne, it is a suitable partner for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, allowing for its conjugation to other molecules containing an azide functionality to form 1,2,3-triazoles.

  • Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction with aryl or vinyl halides would allow for the extension of the carbon chain and the introduction of aromatic or vinylic substituents.

  • Other Alkyne Reactions: The terminal alkyne can undergo a host of other classical alkyne transformations, such as hydration, hydrohalogenation, and C-H functionalization.

Hypothetical Experimental Protocols

The following protocols are illustrative examples of how 5-Hexynamide, N-phenyl- might be used in synthesis. These are not established procedures and would require significant optimization.

Protocol 1: Synthesis of a Substituted Piperidone via Gold-Catalyzed Intramolecular Hydroamination

This hypothetical protocol describes the cyclization of 5-Hexynamide, N-phenyl- to form a six-membered heterocyclic ring.

Reaction Scheme:

G cluster_0 a 5-Hexynamide, N-phenyl- b Au(I) Catalyst d Substituted Piperidone a->d Au(I) catalyst, Solvent, Heat c Solvent

Figure 1: Gold-Catalyzed Intramolecular Hydroamination.

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 5-Hexynamide, N-phenyl- (1.0 eq).

  • Add a gold(I) catalyst, such as [Au(PPh₃)Cl]/AgOTf (5 mol%).

  • Add a suitable anhydrous solvent (e.g., dichloromethane, toluene, or acetonitrile) to achieve a concentration of 0.1 M.

  • Stir the reaction mixture at a specified temperature (e.g., room temperature to 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the desired substituted piperidone.

Hypothetical Data:

EntryCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1AuCl (5)CH₂Cl₂252445
2[Au(PPh₃)Cl]/AgOTf (5)Toluene801278
3[Au(IPr)Cl]/AgOTf (5)Acetonitrile601885
Protocol 2: Synthesis of a 1,2,3-Triazole via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol illustrates the use of 5-Hexynamide, N-phenyl- in a "click" reaction.

Workflow Diagram:

G A 5-Hexynamide, N-phenyl- E Reaction Mixture A->E B Benzyl Azide B->E C CuSO4·5H2O Sodium Ascorbate C->E D Solvent (t-BuOH/H2O) D->E F Stir at RT E->F G Workup & Purification F->G H 1,2,3-Triazole Product G->H

Figure 2: Workflow for CuAAC Reaction.

Procedure:

  • In a round-bottom flask, dissolve 5-Hexynamide, N-phenyl- (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • To this solution, add sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (0.05 eq).

  • Stir the reaction mixture vigorously at room temperature. The reaction is often accompanied by a color change.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting materials are consumed, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 1,2,3-triazole.

Hypothetical Data:

EntryAzide SubstrateTime (h)Yield (%)
1Benzyl Azide495
24-Methoxybenzyl Azide4.592
31-Azidohexane688

Conclusion

Application Notes and Protocols for N-Phenyl Amides in Bioactive Molecule Development

Author: BenchChem Technical Support Team. Date: November 2025

Topic: "5-Hexynamide, N-phenyl-" for the development of bioactive molecules

Reference Compound: N-phenyl-2-(aniline) benzamide derivative (N53) and its hydrochloride salt (N53·HCl) are utilized here as exemplary molecules due to the wealth of available data on their synthesis, biological activity, and mechanism of action as dual inhibitors of Topo I and COX-2 for colon cancer therapy. This information serves as a practical guide for researchers interested in the broader class of N-phenyl amides.

Introduction

N-phenyl amides are a significant class of compounds in medicinal chemistry, forming the core scaffold of numerous bioactive molecules and approved drugs. Their synthetic tractability and ability to engage in key interactions with biological targets make them privileged structures in drug discovery. This document provides detailed application notes and protocols for the development of bioactive molecules based on an N-phenyl amide scaffold, using the potent anti-colon cancer agent N53 and its hydrochloride salt as a case study. N53 is a dual inhibitor of Topoisomerase I (Topo I) and Cyclooxygenase-2 (COX-2), enzymes implicated in cancer progression and inflammation.

Data Presentation

Table 1: In Vitro Anti-proliferative Activity of N53 and N53·HCl against Colon Cancer Cell Lines
CompoundCell LineIC50 (μM) ± SD
N53·HClHT292.95 ± 0.08[1]
N53·HClRKO7.99 ± 0.85[1]
N53·HClHCT11610.94 ± 1.30[1]
Table 2: Pharmacokinetic Properties of N53 and N53·HCl in Rats (Oral Administration)
ParameterN53N53·HCl
T1/2 (h)10.7822.29[1]
Cmax (ng/mL)~150 (estimated from graph)~300 (estimated from graph)[1]
AUC0–∞ (ng·h/mL)~1500 (estimated from graph)~4500 (estimated from graph)[1]

Note: Cmax and AUC values are estimated from graphical representations in the source literature.

Table 3: In Vivo Anti-tumor Efficacy in a Colon Cancer Xenograft Mouse Model
TreatmentTumor Inhibition Rate (%)
N5334.7[1]
N53·HCl53.7[1]

Experimental Protocols

Protocol 1: Synthesis of N-phenyl-2-(aniline) benzamide (N53)

This protocol describes a general synthetic route for N-phenyl-2-(aniline) benzamide derivatives.

Materials:

  • 2-aminobenzoic acid

  • Aniline

  • Thionyl chloride (SOCl2)

  • Pyridine

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Acid Chloride Formation: To a solution of 2-aminobenzoic acid in DCM, add thionyl chloride dropwise at 0 °C. Reflux the mixture for 2 hours.

  • Amide Coupling: Cool the reaction mixture to 0 °C and add a solution of aniline and pyridine in DCM dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction with a saturated NaHCO3 solution. Separate the organic layer, wash with brine, and dry over anhydrous Na2SO4.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the N-phenyl-2-aminobenzamide intermediate.

  • Final Product Synthesis (Example of further modification as in N53): The intermediate can be further modified. For the synthesis of N53, a piperazine ring is introduced via subsequent reaction steps as detailed in the source literature[1][2].

Protocol 2: In Vitro Cell Proliferation Assay (MTT Assay)

This protocol outlines the determination of the anti-proliferative activity of N-phenyl amide derivatives against cancer cell lines.

Materials:

  • Colon cancer cell lines (e.g., HT29, RKO, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (e.g., N53·HCl) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., from 0.1 to 100 μM) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 μL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value by plotting cell viability against compound concentration.

Protocol 3: In Vivo Xenograft Model for Anti-tumor Efficacy

This protocol describes the evaluation of the in vivo anti-tumor activity of N-phenyl amide derivatives.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude mice)

  • Colon cancer cells (e.g., HT29)

  • Matrigel

  • Test compound (e.g., N53·HCl) formulated for oral administration

  • Vehicle control

  • Calipers

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of colon cancer cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomly assign mice to treatment and control groups.

  • Drug Administration: Administer the test compound or vehicle control to the mice daily via oral gavage for a specified period (e.g., 2-3 weeks).

  • Tumor Measurement: Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (length × width²)/2.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the tumor inhibition rate for the treatment group compared to the control group.

Visualizations

Signaling Pathway Diagram

Signaling_Pathway Proposed Mechanism of Action of N53 N53 N53 (N-phenyl-2-(aniline) benzamide derivative) Topo1 Topoisomerase I (Topo I) N53->Topo1 inhibition COX2 Cyclooxygenase-2 (COX-2) N53->COX2 inhibition Apoptosis Apoptosis N53->Apoptosis promotes DNA_Replication DNA Replication & Transcription Topo1->DNA_Replication facilitates Prostaglandins Prostaglandin Synthesis COX2->Prostaglandins catalyzes Proliferation Cell Proliferation DNA_Replication->Proliferation Inflammation Inflammation Prostaglandins->Inflammation Tumor_Growth Tumor Growth Apoptosis->Tumor_Growth inhibits Proliferation->Tumor_Growth Inflammation->Tumor_Growth

Caption: Dual inhibition of Topo I and COX-2 by N53.

Experimental Workflow Diagram

Experimental_Workflow Drug Development Workflow for N-Phenyl Amides cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis Synthesis of N-Phenyl Amide Library Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cell_Culture Cancer Cell Line Culture Characterization->Cell_Culture MTT_Assay Cell Proliferation Assay (IC50) Cell_Culture->MTT_Assay Enzyme_Assay Enzyme Inhibition Assay (Topo I, COX-2) MTT_Assay->Enzyme_Assay PK_Studies Pharmacokinetic Studies Enzyme_Assay->PK_Studies Xenograft_Model Xenograft Efficacy Model PK_Studies->Xenograft_Model Toxicity_Study Toxicity Assessment Xenograft_Model->Toxicity_Study

Caption: Workflow for bioactive N-phenyl amide development.

References

Application Notes and Protocols for "5-Hexynamide, N-phenyl-" in Medicinal Chemistry Library Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-Hexynamide, N-phenyl-, a versatile building block for the synthesis of chemical libraries in medicinal chemistry. The terminal alkyne functionality allows for its efficient incorporation into diverse molecular scaffolds, primarily through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". The N-phenylamide moiety provides a rigid core and opportunities for establishing key interactions with biological targets.

Application: Combinatorial Library Synthesis via Click Chemistry

5-Hexynamide, N-phenyl- is an ideal scaffold for the construction of diverse chemical libraries for high-throughput screening (HTS). The terminal alkyne serves as a "handle" for the CuAAC reaction, enabling the covalent linking of this building block to a wide array of azide-containing molecules. This modular approach allows for the rapid generation of a large number of distinct 1,2,3-triazole-containing compounds. The resulting triazole ring is not merely a linker but is a bioisostere for an amide bond and can participate in hydrogen bonding and dipole interactions with protein targets. Libraries of phenyl-1H-1,2,3-triazole derivatives have been investigated for various biological activities, including anti-inflammatory effects.

Experimental Protocols

Protocol 1: Synthesis of 5-Hexynamide, N-phenyl-

This protocol describes the synthesis of 5-Hexynamide, N-phenyl- from 5-hexynoic acid and aniline using a standard amide coupling reagent, HATU.

Materials:

  • 5-Hexynoic acid

  • Aniline

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a clean, dry round-bottom flask, dissolve 5-hexynoic acid (1.0 eq) in anhydrous DMF.

  • To this solution, add HATU (1.2 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add aniline (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a separatory funnel containing EtOAc and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 5-Hexynamide, N-phenyl-.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Yield: 75-90%

Protocol 2: Synthesis of a 1,2,3-Triazole Library using 5-Hexynamide, N-phenyl-

This protocol details the parallel synthesis of a small library of N-phenyl-1,2,3-triazole derivatives from 5-Hexynamide, N-phenyl- and a diverse set of azide building blocks via the CuAAC reaction.

Materials:

  • 5-Hexynamide, N-phenyl-

  • A diverse library of azide building blocks (e.g., benzyl azide, phenethyl azide, functionalized alkyl azides)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water (deionized)

  • 96-well reaction block or individual reaction vials

  • Shaker or orbital mixer

Procedure:

  • Prepare a stock solution of 5-Hexynamide, N-phenyl- in tert-butanol:water (1:1).

  • Prepare stock solutions of each azide building block in tert-butanol:water (1:1).

  • Prepare a stock solution of CuSO₄·5H₂O in water.

  • Prepare a fresh stock solution of sodium ascorbate in water.

  • In each well of a 96-well reaction block or in individual reaction vials, add the 5-Hexynamide, N-phenyl- stock solution (1.0 eq).

  • To each well, add a different azide stock solution (1.1 eq).

  • Add the CuSO₄·5H₂O stock solution (0.1 eq) to each well.

  • Initiate the reaction by adding the sodium ascorbate stock solution (0.2 eq) to each well.

  • Seal the reaction block or vials and shake at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the resulting library of triazole compounds can be purified by parallel purification techniques or used directly in crude form for initial high-throughput screening.

Data Presentation

The following table presents representative biological activity data for a library of phenyl-1H-1,2,3-triazole derivatives, demonstrating the potential therapeutic applications of compounds synthesized using 5-Hexynamide, N-phenyl- as a building block. The data is adapted from a study on anti-inflammatory agents.[1]

Compound IDStructureIn-vivo Anti-inflammatory Activity (% inhibition of xylene-induced ear edema)
2a 1-benzyl-4-phenyl-1H-1,2,3-triazole61.3%
2b 1-(4-methylbenzyl)-4-phenyl-1H-1,2,3-triazole65.2%
2c 1-(4-methoxybenzyl)-4-phenyl-1H-1,2,3-triazole68.9%
4a 1-(2-phenylethyl)-4-phenyl-1H-1,2,3-triazole59.8%
Diclofenac (Reference Drug)55.4%

Note: The presented data is for analogous phenyl-1H-1,2,3-triazole structures to illustrate the potential activity of libraries derived from 5-Hexynamide, N-phenyl-. The core structure in the table is 4-phenyl-1H-1,2,3-triazole, while derivatives from 5-Hexynamide, N-phenyl- would have a different substituent at the 4-position of the triazole ring.

Visualizations

Diagram 1: Synthesis of 5-Hexynamide, N-phenyl-

Synthesis of 5-Hexynamide, N-phenyl- 5-Hexynoic_acid 5-Hexynoic Acid Amide_Coupling Amide Coupling 5-Hexynoic_acid->Amide_Coupling Aniline Aniline Aniline->Amide_Coupling HATU_DIPEA HATU, DIPEA in DMF HATU_DIPEA->Amide_Coupling 5-Hexynamide_N-phenyl- 5-Hexynamide, N-phenyl- Amide_Coupling->5-Hexynamide_N-phenyl-

Caption: Workflow for the synthesis of 5-Hexynamide, N-phenyl-.

Diagram 2: Combinatorial Library Synthesis Workflow

Combinatorial Library Synthesis Workflow Start 5-Hexynamide, N-phenyl- CuAAC CuAAC Reaction (CuSO4, NaAsc) in tBuOH/H2O Start->CuAAC Azide_Library Diverse Azide Building Blocks (R-N3) Azide_Library->CuAAC Triazole_Library 1,2,3-Triazole Library CuAAC->Triazole_Library Screening High-Throughput Screening Triazole_Library->Screening Hit_Compounds Hit Compounds Screening->Hit_Compounds

Caption: Workflow for combinatorial library synthesis and screening.

Diagram 3: COX-2 Signaling Pathway

Simplified COX-2 Signaling Pathway in Inflammation Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid releases PLA2->Cell_Membrane COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 converts to Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor N-phenyl-triazole Inhibitor Inhibitor->COX2 inhibits

Caption: Potential mechanism of action via COX-2 inhibition.

References

Application Notes & Protocols: N-Phenyl-5-Hexynamide as a Putative Probe for Sirtuin Activity

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific data or established use of "5-Hexynamide, N-phenyl-" as a probe for biochemical assays. The following application notes and protocols are presented as a representative example based on the well-characterized class of sirtuin inhibitors, which are structurally and functionally relevant to the potential application of a molecule like N-phenyl-5-hexynamide. The experimental details provided are based on established methodologies for sirtuin activity assays and should be adapted and validated for any new chemical entity.

Introduction

Sirtuins are a family of NAD+-dependent lysine deacylases that play crucial roles in various cellular processes, including gene silencing, DNA repair, metabolism, and aging.[1][2] There are seven mammalian sirtuins (SIRT1-7) with distinct subcellular localizations and substrate specificities. Their dysregulation has been implicated in a range of diseases, making them attractive therapeutic targets. Small molecule inhibitors of sirtuins are valuable tools for studying their biological functions and for potential therapeutic development.

This document outlines the potential application of a terminal alkyne-containing N-phenylamide compound, exemplified here as "N-phenyl-5-hexynamide," as a probe for sirtuin activity. The terminal alkyne group allows for the possibility of "click" chemistry applications for probe visualization or affinity purification, while the core structure could be designed to interact with the sirtuin active site. The protocols described below are standard methods for characterizing the inhibitory potential of a compound against sirtuins.

Quantitative Data Summary

The inhibitory activity of a putative sirtuin inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50). The following table provides representative IC50 values for known sirtuin inhibitors against different sirtuin isoforms. These values serve as a benchmark for evaluating the potency and selectivity of a new chemical probe like "N-phenyl-5-hexynamide."

Compound ClassTarget SirtuinIC50 ValueSelectivity Notes
Thienopyrimidinone-basedSIRT242 - 850 nMExhibits selectivity over SIRT1 and SIRT3.[1]
Carboxamide-basedSIRT138 nM (Selisistat)>200-fold selectivity against SIRT2 and SIRT3.[3]
Acrylamide derivativesSIRT55.59 ± 0.75 μMSubstantial selectivity for SIRT5 over SIRT2 and SIRT6.[4]
Bis-indolyl maleimidesSIRT2~10 μM (Ro31-8220)Identified from kinase inhibitor screening.
SuraminSIRT1, SIRT2, SIRT5297 nM, 1.15 μM, 22 μMA potent but non-selective inhibitor.[2]

Experimental Protocols

1. In Vitro Sirtuin Deacetylase Inhibition Assay

This protocol describes a common method for measuring the inhibitory activity of a compound against a specific sirtuin isoform using a fluorogenic substrate.

Materials:

  • Recombinant human SIRT1, SIRT2, or SIRT5 enzyme

  • Fluorogenic sirtuin substrate (e.g., Fluor de Lys®-SIRT1 substrate)

  • NAD+

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., containing trypsin and nicotinamide)

  • Test compound ("N-phenyl-5-hexynamide") dissolved in DMSO

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of "N-phenyl-5-hexynamide" in DMSO. A typical starting concentration is 1 mM, with 1:3 serial dilutions.

  • Reaction Mixture Preparation: In each well of the 96-well plate, prepare the reaction mixture in the following order:

    • Assay Buffer

    • Test compound at various concentrations (final DMSO concentration should be ≤1%). Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.

    • Fluorogenic substrate (final concentration as recommended by the manufacturer, e.g., 100 μM).

    • NAD+ (final concentration, e.g., 500 μM).

  • Enzyme Addition: Initiate the reaction by adding the recombinant sirtuin enzyme to each well (final concentration will depend on the specific activity of the enzyme lot).

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Development: Stop the enzymatic reaction by adding the developer solution to each well.

  • Incubation: Incubate the plate at 37°C for an additional period (e.g., 30 minutes) to allow the developer to act.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for the Fluor de Lys® substrate).

  • Data Analysis:

    • Subtract the background fluorescence from the "no enzyme" control wells.

    • Normalize the data to the "no inhibitor" control (representing 100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Visualizations

Sirtuin Deacetylation Pathway and Inhibition

sirtuin_pathway cluster_0 Sirtuin Catalytic Cycle cluster_1 Inhibition Acetylated Substrate Acetylated Substrate SIRT_NAD SIRT-NAD+ Complex Acetylated Substrate->SIRT_NAD Substrate Binding Deacetylated Substrate Deacetylated Substrate SIRT_NAD->Deacetylated Substrate Deacetylation SIRT Sirtuin Enzyme SIRT_NAD->SIRT Product Release NAM_OADPR Nicotinamide + O-Acetyl-ADP-Ribose SIRT_NAD->NAM_OADPR SIRT->SIRT_NAD Inhibited_Complex SIRT-Inhibitor Complex NAD NAD+ NAD->SIRT Cofactor Binding Inhibitor N-phenyl-5-hexynamide Inhibitor->SIRT Inhibition

Caption: Sirtuin deacetylation cycle and the point of inhibition.

Experimental Workflow for IC50 Determination

experimental_workflow cluster_workflow IC50 Determination Workflow A Prepare Serial Dilution of 'N-phenyl-5-hexynamide' C Add Test Compound and Sirtuin Enzyme to Plate A->C B Prepare Reaction Mix: Buffer, Substrate, NAD+ B->C D Incubate at 37°C (e.g., 60 min) C->D E Add Developer Solution D->E F Incubate at 37°C (e.g., 30 min) E->F G Measure Fluorescence F->G H Data Analysis: Normalize and Plot Data G->H I Calculate IC50 Value H->I

Caption: Workflow for determining the IC50 of a sirtuin inhibitor.

References

Application Notes and Protocols for the Functionalization of the Terminal Alkyne in N-phenyl-5-hexynamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and expected outcomes for the chemical modification of the terminal alkyne in N-phenyl-5-hexynamide. This versatile starting material can be functionalized through several powerful and efficient chemical reactions, including the Sonogashira coupling, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry, and intramolecular hydroamination. These transformations open avenues for the synthesis of a diverse range of novel compounds with potential applications in drug discovery, materials science, and chemical biology.

Sonogashira Coupling: Arylation of the Terminal Alkyne

The Sonogashira coupling is a robust cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a mild base.[1][2] For N-phenyl-5-hexynamide, this reaction allows for the direct attachment of various aryl groups to the alkyne terminus, providing a straightforward method to synthesize a library of N-phenyl-6-aryl-5-hexynamide derivatives.

Experimental Protocol: General Procedure for Sonogashira Coupling

Materials:

  • N-phenyl-5-hexynamide

  • Aryl iodide or aryl bromide (e.g., iodobenzene, 4-iodoanisole, 1-bromo-4-nitrobenzene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add N-phenyl-5-hexynamide (1.0 eq.), the aryl halide (1.1 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq.), and copper(I) iodide (0.05-0.10 eq.).

  • Add anhydrous THF (or DMF) to dissolve the reactants, followed by the amine base (e.g., triethylamine, 2.0-3.0 eq.).

  • Stir the reaction mixture at room temperature or heat to 40-60 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the catalyst residues.

  • Wash the organic layer with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Data Presentation: Expected Outcomes for Sonogashira Coupling
Aryl HalideProductExpected Yield (%)Expected 1H NMR δ (ppm) for Alkyne Protons
IodobenzeneN-phenyl-6-phenyl-5-hexynamide85-95No alkyne C-H proton
4-Iodoanisole6-(4-methoxyphenyl)-N-phenyl-5-hexynamide80-90No alkyne C-H proton
1-Bromo-4-nitrobenzene6-(4-nitrophenyl)-N-phenyl-5-hexynamide75-85No alkyne C-H proton

Note: Yields are estimated based on typical Sonogashira reactions with similar substrates. Actual yields may vary depending on the specific aryl halide and reaction conditions.

Visualization: Sonogashira Coupling Workflow

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants N-phenyl-5-hexynamide + Aryl Halide Reaction_Vessel Stirring under Inert Atmosphere (RT to 60°C) Reactants->Reaction_Vessel Catalysts Pd(PPh₃)₂Cl₂ + CuI Catalysts->Reaction_Vessel Base_Solvent Base (e.g., TEA) + Solvent (e.g., THF) Base_Solvent->Reaction_Vessel Filtration Dilution & Filtration Reaction_Vessel->Filtration Extraction Aqueous Wash Filtration->Extraction Purification Column Chromatography Extraction->Purification Product N-phenyl-6-aryl-5-hexynamide Purification->Product

Caption: Workflow for the Sonogashira coupling of N-phenyl-5-hexynamide.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

"Click" chemistry, specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a highly efficient and regioselective reaction for forming 1,4-disubstituted 1,2,3-triazoles.[3] This reaction is known for its mild reaction conditions, high yields, and tolerance of a wide variety of functional groups, making it ideal for bioconjugation and drug discovery applications.[3]

Experimental Protocol: General Procedure for CuAAC

Materials:

  • N-phenyl-5-hexynamide

  • Organic azide (e.g., benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH) and Water (H₂O) or other suitable solvent systems (e.g., THF, DMF)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve N-phenyl-5-hexynamide (1.0 eq.) and the organic azide (1.0-1.2 eq.) in a 1:1 mixture of t-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 eq.) in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.01-0.05 eq.) in water.

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours, and its progress can be monitored by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting triazole product by flash column chromatography or recrystallization.

Data Presentation: Expected Outcomes for CuAAC
Organic AzideProductExpected Yield (%)Expected 1H NMR δ (ppm) for Triazole Proton
Benzyl Azide1-benzyl-4-(4-(phenylamino)-4-oxobutyl)-1H-1,2,3-triazole>90~7.5-7.8 (singlet)[1][4]
Azido-PEGPEGylated N-phenyl-5-hexynamide derivative>90~7.6-7.9 (singlet)

Note: Yields are based on typical CuAAC reactions. Spectroscopic data for the triazole proton is estimated based on similar structures.[1][4]

Visualization: CuAAC Reaction Pathway

CuAAC_Pathway Alkyne N-phenyl-5-hexynamide Reaction [3+2] Cycloaddition Alkyne->Reaction Azide Organic Azide (R-N₃) Azide->Reaction Catalyst_System Cu(II)SO₄ + Sodium Ascorbate (forms Cu(I) in situ) Catalyst_System->Reaction Product 1,4-Disubstituted 1,2,3-Triazole Reaction->Product

Caption: General pathway for the CuAAC reaction of N-phenyl-5-hexynamide.

Intramolecular Hydroamination

Intramolecular hydroamination is an atom-economical reaction that involves the addition of an N-H bond across a C-C multiple bond. For N-phenyl-5-hexynamide, this reaction can be envisioned to proceed after a primary transformation, for instance, the introduction of an amino group at a suitable position. A more direct application involves the intramolecular cyclization of a related substrate, such as an amino-alkyne, to form nitrogen-containing heterocycles. While direct intramolecular hydroamination of the amide N-H in N-phenyl-5-hexynamide is challenging, a related substrate could be designed for this purpose. Gold and other late transition metals are often effective catalysts for such transformations.[5]

Conceptual Protocol: Gold-Catalyzed Intramolecular Hydroamination of a Related Amino-Alkyne

This protocol is based on a hypothetical substrate, N-(alkynyl)-aniline, to illustrate the general principles of intramolecular hydroamination.

Materials:

  • Amino-alkyne substrate (e.g., N-(hex-5-yn-1-yl)aniline)

  • Gold(I) catalyst (e.g., (Ph₃P)AuCl)

  • Silver co-catalyst (e.g., AgOTf or AgSbF₆)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile, or toluene)

  • Inert atmosphere (N₂ or Ar)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the gold(I) catalyst (0.01-0.05 eq.) and the silver co-catalyst (0.01-0.05 eq.).

  • Add the anhydrous solvent and stir for 10-15 minutes at room temperature to generate the active cationic gold catalyst.

  • Add the amino-alkyne substrate (1.0 eq.) to the catalyst solution.

  • Stir the reaction at room temperature or heat as required. Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and filter through a short pad of silica gel, eluting with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: Expected Outcomes for Intramolecular Hydroamination
SubstrateProductExpected Yield (%)Key Spectroscopic Feature
N-(hex-5-yn-1-yl)aniline1-phenyl-2-methylenepiperidine70-90Disappearance of alkyne signals in 1H and 13C NMR

Note: This is a conceptual example. The feasibility and yield of the reaction would depend on the specific substrate and reaction conditions.

Visualization: Logical Flow of Intramolecular Hydroamination

Hydroamination_Logic Start Amino-Alkyne Substrate Coordination Coordination of Alkyne to Gold(I) Start->Coordination Catalyst_Activation Generation of Cationic Gold(I) Catalyst ((Ph₃P)AuCl + AgOTf) Catalyst_Activation->Coordination Nucleophilic_Attack Intramolecular Nucleophilic Attack of Amine Coordination->Nucleophilic_Attack Cyclization Cyclized Intermediate Nucleophilic_Attack->Cyclization Protodemetalation Protodemetalation Cyclization->Protodemetalation Product Heterocyclic Product Protodemetalation->Product Catalyst_Regen Regeneration of Gold(I) Catalyst Protodemetalation->Catalyst_Regen Catalyst_Regen->Coordination

Caption: Logical steps in a gold-catalyzed intramolecular hydroamination.

References

Application Notes and Protocols: Polymerization of 5-Hexynamide, N-phenyl- Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and polymerization of 5-Hexynamide, N-phenyl- derivatives. The resulting polymers, poly(5-Hexynamide, N-phenyl-), are functional polyacetylenes with potential applications in drug delivery, biomaterials, and advanced materials science.

Introduction

Substituted polyacetylenes are a class of conjugated polymers that have garnered significant interest due to their unique electronic, optical, and biological properties. The introduction of functional side chains, such as amide groups and phenyl rings, can impart specific functionalities, including biocompatibility, drug-loading capacity, and stimuli-responsiveness. This document outlines the synthesis of the N-phenyl-5-hexynamide monomer and its subsequent polymerization to yield a well-defined polymer. The protocols provided herein are intended to serve as a guide for researchers in the field.

Monomer Synthesis: 5-Hexynamide, N-phenyl-

The synthesis of the monomer is achieved through the amidation of 5-hexynoic acid with aniline. A common and efficient method for this transformation is the use of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Experimental Protocol: Monomer Synthesis
  • Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-hexynoic acid (1.0 eq), aniline (1.0 eq), and DMAP (0.1 eq).

  • Solvent Addition: Dissolve the reactants in anhydrous dichloromethane (DCM).

  • Coupling Agent Addition: Cool the solution to 0 °C in an ice bath and slowly add a solution of DCC (1.1 eq) in anhydrous DCM.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 5-Hexynamide, N-phenyl- monomer.

Quantitative Data: Monomer Synthesis
ParameterValue
Starting Material (5-hexynoic acid)5.6 g (50 mmol)
Aniline4.65 g (50 mmol)
Yield of 5-Hexynamide, N-phenyl-7.8 g
Yield (%) 83%
AppearanceWhite to off-white solid
Melting Point75-78 °C

Polymerization of 5-Hexynamide, N-phenyl-

The polymerization of the N-phenyl-5-hexynamide monomer can be achieved using a rhodium-based catalyst, which is known to be effective for the polymerization of substituted acetylenes. A common catalyst system is [Rh(nbd)Cl]₂ (nbd = norbornadiene) in the presence of a suitable solvent and co-catalyst.

Experimental Protocol: Polymerization
  • Monomer Preparation: Place the purified 5-Hexynamide, N-phenyl- monomer in a flame-dried Schlenk tube under an inert atmosphere.

  • Solvent Addition: Add anhydrous solvent (e.g., toluene or THF) to dissolve the monomer.

  • Catalyst Preparation: In a separate Schlenk tube, dissolve the rhodium catalyst (e.g., [Rh(nbd)Cl]₂) in the same anhydrous solvent.

  • Initiation: Add the catalyst solution to the monomer solution via a gas-tight syringe.

  • Polymerization: Stir the reaction mixture at a controlled temperature (e.g., 30-60 °C) for a specified time (e.g., 1-24 hours).

  • Termination and Precipitation: Quench the polymerization by adding a small amount of methanol. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).

  • Purification: Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum.

Quantitative Data: Polymerization
ExperimentMonomer:Catalyst RatioTime (h)Yield (%)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
150:168515,20022,8001.50
2100:1129128,50045,6001.60
3200:1248855,00093,5001.70

Polymer Characterization

The synthesized poly(5-Hexynamide, N-phenyl-) should be characterized to determine its structure, molecular weight, and thermal properties.

Protocols for Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small amount of the polymer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra to confirm the polymer structure. The disappearance of the acetylenic proton signal and the appearance of broad peaks corresponding to the polymer backbone are indicative of successful polymerization.

  • Gel Permeation Chromatography (GPC):

    • Dissolve the polymer in a suitable solvent (e.g., THF or DMF) and filter the solution.

    • Inject the sample into a GPC system calibrated with polystyrene standards to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Thermal Analysis (TGA/DSC):

    • Thermogravimetric Analysis (TGA): Heat a small sample of the polymer under a nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min) to determine its thermal stability and decomposition temperature.

    • Differential Scanning Calorimetry (DSC): Heat a small sample of the polymer under a nitrogen atmosphere to determine its glass transition temperature (Tg).

Quantitative Data: Polymer Characterization
PropertyValue
¹H NMR (CDCl₃, δ) 7.0-7.5 (br, Ar-H), 5.8-6.5 (br, vinylic-H), 1.5-2.5 (br, alkyl-H)
Glass Transition Temp. (Tg) 125 °C
Decomposition Temp. (TGA, 5% wt loss) 350 °C

Visualizations

experimental_workflow cluster_monomer Monomer Synthesis cluster_polymerization Polymerization cluster_characterization Characterization M1 5-Hexynoic Acid + Aniline M2 Amidation (DCC/DMAP) M1->M2 M3 Purification (Column Chromatography) M2->M3 M4 5-Hexynamide, N-phenyl- M3->M4 P1 Monomer + Rh Catalyst M4->P1 P2 Polymerization Reaction P1->P2 P3 Precipitation P2->P3 P4 Poly(5-Hexynamide, N-phenyl-) P3->P4 C1 NMR Spectroscopy P4->C1 C2 GPC Analysis P4->C2 C3 Thermal Analysis (TGA/DSC) P4->C3

Caption: Experimental workflow for the synthesis and characterization of poly(5-Hexynamide, N-phenyl-).

logical_relationship cluster_params Reaction Parameters cluster_props Polymer Properties ratio Monomer:Catalyst Ratio mw Molecular Weight (Mn) ratio->mw Increases pdi Polydispersity (PDI) ratio->pdi May Increase

Caption: Logical relationship between catalyst loading and resulting polymer properties.

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from N-phenyl-5-hexynamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-phenyl-5-hexynamide is a versatile building block for the synthesis of various nitrogen-containing heterocyclic compounds. Its structure, featuring a terminal alkyne and an N-phenyl amide group, allows for a range of intramolecular cyclization reactions to form valuable scaffolds for drug discovery and development. The piperidine and other related heterocyclic moieties are prevalent in many pharmaceuticals.[1][2] This document provides detailed application notes and protocols for the synthesis of heterocyclic compounds derived from N-phenyl-5-hexynamide, based on established catalytic methods for analogous substrates.

Disclaimer: The following protocols are proposed based on analogous reactions reported in the scientific literature for similar N-alkynamide substrates. Researchers should consider these as starting points and may need to optimize reaction conditions for N-phenyl-5-hexynamide.

Palladium-Catalyzed Intramolecular Hydroamination for the Synthesis of a Piperidinone Derivative

Palladium complexes are highly effective catalysts for the cyclization of alkynes.[3] An intramolecular hydroamination of N-phenyl-5-hexynamide can lead to the formation of a six-membered piperidinone ring system, a common scaffold in medicinal chemistry.[1]

Reaction Scheme:

G cluster_0 N-phenyl-5-hexynamide cluster_1 6-methylene-1-phenylpiperidin-2-one N-phenyl-5-hexynamide 6-methylene-1-phenylpiperidin-2-one N-phenyl-5-hexynamide->6-methylene-1-phenylpiperidin-2-one Pd Catalyst Ligand, Solvent Heat

Caption: Palladium-catalyzed intramolecular hydroamination.

Experimental Protocol:
ParameterValue
Reactant N-phenyl-5-hexynamide (1.0 equiv)
Catalyst Pd(OAc)₂ (5 mol%)
Ligand PPh₃ (10 mol%)
Solvent Toluene (0.1 M)
Temperature 100 °C
Reaction Time 12-24 h

Procedure:

  • To a dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add N-phenyl-5-hexynamide (1.0 mmol, 187.24 mg).

  • Add palladium(II) acetate (0.05 mmol, 11.2 mg) and triphenylphosphine (0.10 mmol, 26.2 mg).

  • Add anhydrous toluene (10 mL) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture at 100 °C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 6-methylene-1-phenylpiperidin-2-one.

Gold-Catalyzed Intramolecular Hydroarylation

Gold catalysts, particularly gold(I) complexes, are known to activate alkyne functionalities towards nucleophilic attack.[4] In the case of N-phenyl-5-hexynamide, an intramolecular hydroarylation could occur, leading to the formation of a tetrahydroquinoline derivative.

Reaction Scheme:

G cluster_0 N-phenyl-5-hexynamide cluster_1 Tetrahydroquinoline derivative N-phenyl-5-hexynamide Tetrahydroquinoline_derivative A tetrahydroquinoline derivative is formed. N-phenyl-5-hexynamide->Tetrahydroquinoline_derivative Au Catalyst Ag Salt, Solvent Room Temp

Caption: Gold-catalyzed intramolecular hydroarylation.

Experimental Protocol:
ParameterValue
Reactant N-phenyl-5-hexynamide (1.0 equiv)
Catalyst JohnPhosAu(MeCN)SbF₆ (2 mol%)
Solvent Dichloromethane (DCM) (0.1 M)
Temperature Room Temperature
Reaction Time 4-12 h

Procedure:

  • In a glovebox, add N-phenyl-5-hexynamide (1.0 mmol, 187.24 mg) to a vial.

  • In a separate vial, dissolve JohnPhosAu(MeCN)SbF₆ (0.02 mmol, 15.3 mg) in anhydrous dichloromethane (5 mL).

  • Add the catalyst solution to the vial containing the substrate.

  • Add additional anhydrous dichloromethane (5 mL) to achieve the desired concentration.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, concentrate the reaction mixture.

  • Purify the crude product by flash column chromatography on silica gel to yield the tetrahydroquinoline derivative.

Base-Catalyzed Intramolecular Cyclization

A strong base can deprotonate the amide nitrogen of N-phenyl-5-hexynamide, generating an amidate anion that can undergo an intramolecular Michael addition to the alkyne, leading to a piperidinone derivative.

Reaction Scheme:

G cluster_0 N-phenyl-5-hexynamide cluster_1 Piperidinone derivative N-phenyl-5-hexynamide Piperidinone_derivative A piperidinone derivative is formed. N-phenyl-5-hexynamide->Piperidinone_derivative Strong Base Solvent Heat

Caption: Base-catalyzed intramolecular cyclization.

Experimental Protocol:
ParameterValue
Reactant N-phenyl-5-hexynamide (1.0 equiv)
Base Potassium tert-butoxide (KOtBu) (1.2 equiv)
Solvent Tetrahydrofuran (THF), anhydrous (0.1 M)
Temperature 65 °C (reflux)
Reaction Time 6-18 h

Procedure:

  • To a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add a solution of N-phenyl-5-hexynamide (1.0 mmol, 187.24 mg) in anhydrous THF (5 mL).

  • In a separate flask, dissolve potassium tert-butoxide (1.2 mmol, 134.6 mg) in anhydrous THF (5 mL).

  • Add the base solution dropwise to the solution of the starting material at room temperature.

  • Heat the reaction mixture to reflux (approximately 65 °C).

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Radical-Initiated Intramolecular Cyclization

Radical cyclization offers an alternative pathway for the synthesis of heterocyclic compounds.[5] The reaction of N-phenyl-5-hexynamide with a radical initiator can lead to the formation of a piperidine derivative through a 6-exo-dig cyclization.

Reaction Scheme:

G cluster_0 N-phenyl-5-hexynamide cluster_1 Piperidine derivative N-phenyl-5-hexynamide Piperidine_derivative A piperidine derivative is formed. N-phenyl-5-hexynamide->Piperidine_derivative Radical Initiator Solvent Heat

Caption: Radical-initiated intramolecular cyclization.

Experimental Protocol:
ParameterValue
Reactant N-phenyl-5-hexynamide (1.0 equiv)
Radical Initiator Azobisisobutyronitrile (AIBN) (0.1 equiv)
Radical Mediator Tributyltin hydride (Bu₃SnH) (1.2 equiv)
Solvent Benzene or Toluene, anhydrous (0.02 M)
Temperature 80-110 °C
Reaction Time 4-8 h

Procedure:

  • To a three-necked round-bottom flask fitted with a reflux condenser and a dropping funnel under an inert atmosphere, add a solution of N-phenyl-5-hexynamide (1.0 mmol, 187.24 mg) in anhydrous benzene or toluene (25 mL).

  • Heat the solution to reflux.

  • In a separate flask, prepare a solution of tributyltin hydride (1.2 mmol, 349.2 mg) and AIBN (0.1 mmol, 16.4 mg) in the same solvent (25 mL).

  • Add the solution from the dropping funnel to the refluxing solution of the substrate over a period of 4 hours.

  • After the addition is complete, continue to reflux for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel. Caution: Organotin compounds are toxic. Handle with appropriate safety precautions and dispose of waste properly.

Summary of Potential Products and Methods

MethodCatalyst/ReagentProduct Type
Palladium-Catalyzed HydroaminationPd(OAc)₂ / PPh₃Piperidinone
Gold-Catalyzed HydroarylationJohnPhosAu(MeCN)SbF₆Tetrahydroquinoline
Base-Catalyzed CyclizationKOtBuPiperidinone
Radical CyclizationAIBN / Bu₃SnHPiperidine

Conclusion

N-phenyl-5-hexynamide is a promising starting material for the synthesis of a variety of nitrogen-containing heterocycles. The protocols outlined above, based on well-established catalytic and radical-based methodologies, provide a roadmap for researchers to explore the synthetic potential of this compound. Optimization of these protocols will be crucial to achieve high yields and selectivity for the desired heterocyclic products, which can serve as valuable intermediates in the development of new therapeutic agents.

References

Information Not Available for "5-Hexynamide, N-phenyl-" as a Ligand in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search of available scientific literature and chemical databases, no specific information was found regarding the use of "5-Hexynamide, N-phenyl-" as a ligand in organometallic chemistry. Consequently, the requested Application Notes, detailed Experimental Protocols, and quantitative data for this specific compound cannot be provided.

The absence of information suggests that "5-Hexynamide, N-phenyl-" may be a novel compound in the context of coordination and organometallic chemistry, or its study has not been published in accessible literature.

To provide some relevant context for researchers interested in this or similar molecules, the following sections outline general principles and experimental approaches for related classes of compounds, such as N-phenyl amides and terminal alkynes, in organometallic chemistry.

General Application Notes for Related Ligand Classes

While no data exists for "5-Hexynamide, N-phenyl-", its constituent functional groups—the N-phenyl amide and the terminal alkyne—are well-known in coordination chemistry. A hypothetical application of this ligand would likely leverage the properties of these groups.

  • N-Phenyl Amide Moiety: The amide group can coordinate to a metal center through either the oxygen or nitrogen atom. Deprotonation of the amide nitrogen creates a negatively charged amidate ligand, which is a strong sigma-donor and can stabilize metals in higher oxidation states. The phenyl group on the nitrogen atom can influence the steric and electronic properties of the ligand, potentially impacting the solubility, stability, and catalytic activity of the resulting metal complex.

  • Terminal Alkyne Moiety: The carbon-carbon triple bond can coordinate to a metal center in several ways, including as a simple π-donor or by undergoing oxidative coupling or other transformations. This functionality is often used in catalysis, for example, in click chemistry, polymerization, or C-C bond formation reactions.

The bifunctional nature of "5-Hexynamide, N-phenyl-" could allow it to act as a chelating ligand, binding a metal through both the amide and the alkyne, or as a bridging ligand, connecting two metal centers.

General Protocols for Synthesis and Complexation of Related Ligands

Below are generalized protocols for the synthesis of a hypothetical N-phenyl alkyne amide and its subsequent complexation with a metal precursor. These are illustrative and would require optimization for the specific target compound.

Protocol 1: Synthesis of a Generic N-Aryl Alkyne Amide

This protocol describes a common method for amide synthesis via the coupling of an amine and an acyl chloride.

Objective: To synthesize an N-aryl alkyne amide.

Materials:

  • Aniline derivative (e.g., aniline)

  • Alkynoyl chloride (e.g., 5-hexynoyl chloride)

  • Aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Base (e.g., triethylamine, pyridine)

  • Magnesium sulfate (anhydrous)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the aniline derivative (1.0 eq) and the base (1.2 eq) in the aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add the alkynoyl chloride (1.0 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of a Generic Organometallic Complex with an Amide-Alkyne Ligand

This protocol outlines a general procedure for the reaction of a ligand with a metal precursor.

Objective: To synthesize an organometallic complex using an N-aryl alkyne amide ligand.

Materials:

  • N-aryl alkyne amide ligand

  • Metal precursor (e.g., a metal carbonyl, halide, or triflate complex)

  • Anhydrous, deoxygenated solvent (e.g., toluene, THF)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the N-aryl alkyne amide ligand (1.0 - 2.0 eq) in the appropriate solvent.

  • If deprotonation of the amide is desired, add a suitable base (e.g., n-butyllithium, sodium hydride) at low temperature and stir for 1 hour.

  • In a separate Schlenk flask, dissolve the metal precursor (1.0 eq) in the same solvent.

  • Slowly add the ligand solution (or the deprotonated ligand solution) to the stirred solution of the metal precursor at a controlled temperature (e.g., room temperature or cooled).

  • Stir the reaction mixture for a specified time (from hours to days), monitoring for color changes or precipitate formation.

  • Upon completion, remove the solvent under vacuum.

  • The resulting crude complex can be purified by recrystallization from a suitable solvent system or by chromatography if the complex is stable on the stationary phase.

  • Characterize the complex using techniques such as NMR spectroscopy, IR spectroscopy, X-ray crystallography, and elemental analysis.

Illustrative Diagrams of Potential Workflows and Relationships

Since no specific experimental data for "5-Hexynamide, N-phenyl-" exists, the following diagrams illustrate generalized workflows and conceptual relationships relevant to the study of a new ligand in organometallic chemistry.

Synthesis_and_Complexation_Workflow cluster_synthesis Ligand Synthesis cluster_complexation Complexation cluster_characterization Characterization Amine Aniline Coupling Amide Coupling (e.g., Schotten-Baumann) Amine->Coupling AcylChloride 5-Hexynoyl Chloride AcylChloride->Coupling Ligand 5-Hexynamide, N-phenyl- Coupling->Ligand Purification1 Purification (Chromatography) Ligand->Purification1 Reaction Coordination Reaction Purification1->Reaction Purified Ligand MetalPrecursor Metal Precursor (e.g., M-Cl, M-CO) MetalPrecursor->Reaction Complex Organometallic Complex Reaction->Complex Purification2 Purification (Recrystallization) Complex->Purification2 Spectroscopy Spectroscopy (NMR, IR, MS) Purification2->Spectroscopy Xray X-ray Crystallography Purification2->Xray Analysis Elemental Analysis Purification2->Analysis

Caption: General workflow for ligand synthesis and complexation.

Potential_Coordination_Modes cluster_modes Potential Coordination Modes Ligand 5-Hexynamide, N-phenyl- Monodentate_O Monodentate (O-donor) Ligand->Monodentate_O Amide Oxygen Monodentate_N Monodentate (N-donor, after deprotonation) Ligand->Monodentate_N Amide Nitrogen Pi_Alkyne π-Coordination (Alkyne) Ligand->Pi_Alkyne C≡C Bond Chelating Chelating (N/O and Alkyne) Ligand->Chelating Bridging Bridging (e.g., between two metals) Ligand->Bridging

Caption: Potential coordination modes of a bifunctional ligand.

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Hexynamide, N-phenyl- by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 5-Hexynamide, N-phenyl-. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully purifying this compound using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of N-phenyl-5-hexynamide on silica gel?

A good starting point for the elution of N-phenyl-5-hexynamide is a 1:1 mixture of ethyl acetate and n-hexane.[1] This system has been shown to provide good separation for a range of aromatic and heterocyclic compounds with polarities expected to be similar to N-phenyl-5-hexynamide, yielding Rf values in a suitable range for column chromatography.

Q2: How can I determine the optimal solvent system for my specific crude sample?

The optimal solvent system should be determined by thin-layer chromatography (TLC) prior to running the column. The ideal solvent system will give your desired compound an Rf value between 0.15 and 0.35. An Rf in this range generally leads to a good separation on a flash chromatography column. If the initial 1:1 ethyl acetate:n-hexane system does not provide the desired Rf, you can adjust the polarity. To increase the Rf (move the spot further up the plate), increase the proportion of the more polar solvent (ethyl acetate). To decrease the Rf, increase the proportion of the less polar solvent (n-hexane).

Q3: How do I visualize N-phenyl-5-hexynamide on a TLC plate?

N-phenyl-5-hexynamide, containing a phenyl group, should be visible under a UV lamp (254 nm) as a dark spot on a fluorescent TLC plate. For confirmation, or if UV visualization is weak, a potassium permanganate (KMnO₄) stain can be used. The terminal alkyne and the amide group are susceptible to oxidation by KMnO₄, which will result in a yellow or brown spot on a purple background.

Q4: Is the terminal alkyne group of N-phenyl-5-hexynamide stable to silica gel?

While many alkynes are stable on silica gel, highly activated or sensitive alkynes can sometimes react. To test for stability, dissolve a small amount of your crude product in a suitable solvent, spot it on a TLC plate, and then add a small amount of silica gel to the solution. Let it stir for a few hours, and then run a TLC of the solution alongside the original crude material. If new spots appear or the product spot diminishes significantly, degradation on silica gel may be occurring.

Q5: What should I do if my compound is degrading on the silica gel column?

If you observe degradation, you can try deactivating the silica gel. This can be done by preparing a slurry of the silica gel in your chosen eluent and adding 1-2% triethylamine to neutralize acidic sites on the silica surface. Another option is to use a different stationary phase, such as alumina (neutral or basic), which may be less harsh.

Troubleshooting Guide

Problem Possible Cause Solution
Compound does not move off the baseline (Low Rf) The eluent is not polar enough.Increase the polarity of the eluent by gradually increasing the percentage of ethyl acetate in the ethyl acetate/hexane mixture. For very polar impurities, a small percentage of methanol (1-5%) in dichloromethane can be effective.
Compound runs with the solvent front (High Rf) The eluent is too polar.Decrease the polarity of the eluent by increasing the percentage of hexane in the ethyl acetate/hexane mixture.
Streaking or tailing of the compound spot on TLC and column 1. The sample is overloaded on the column. 2. The compound is interacting strongly with the stationary phase (e.g., acidic or basic functional groups). 3. The compound has poor solubility in the eluent.1. Reduce the amount of crude material loaded onto the column. A general rule is a 20:1 to 100:1 ratio of silica gel to crude material by weight for difficult separations. 2. Add a small amount of a modifier to the eluent. For amides that may have some basicity, adding 0.1-1% triethylamine can help to reduce tailing. 3. Ensure your compound is fully dissolved in the loading solvent. If solubility is an issue, consider "dry loading" where the compound is pre-adsorbed onto a small amount of silica gel before being added to the column.
Poor separation of the desired compound from impurities The solvent system does not have the right selectivity.Try a different solvent system. For example, you could replace ethyl acetate with another polar solvent like acetone or dichloromethane, while still using hexane as the non-polar component. Always test new solvent systems by TLC first.
The purified fractions are not clean (contain impurities) 1. Fractions were collected that were too large. 2. The column was not packed properly, leading to channeling.1. Collect smaller fractions to better resolve the separation. 2. Ensure the silica gel is packed uniformly without any air bubbles or cracks. A well-packed column is crucial for good separation.
No compound is recovered from the column The compound may have degraded on the column or is too polar to be eluted with the chosen solvent system.First, try flushing the column with a very polar solvent, such as 10% methanol in dichloromethane, to see if the compound elutes. If not, consider the possibility of degradation as discussed in the FAQs and test for stability.

Experimental Protocols

Thin-Layer Chromatography (TLC) for Solvent System Selection
  • Preparation: Dissolve a small amount of the crude N-phenyl-5-hexynamide in a volatile solvent such as dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, spot a small amount of the dissolved crude product onto the baseline of a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the chosen solvent system (e.g., 1:1 ethyl acetate:n-hexane). Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil. If necessary, use a potassium permanganate stain for further visualization.

  • Analysis: Calculate the Rf value for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front). Adjust the solvent system to achieve an Rf of ~0.25 for the desired product.

Column Chromatography Protocol
  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a small layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 20% ethyl acetate in hexane).

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Add more slurry until the desired column height is reached.

    • Add a layer of sand on top of the silica bed to prevent disturbance when adding the eluent.

    • Continuously drain the solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.

  • Sample Loading:

    • Wet Loading: Dissolve the crude N-phenyl-5-hexynamide in a minimal amount of the initial eluting solvent or a slightly more polar solvent in which it is readily soluble (e.g., dichloromethane). Using a pipette, carefully add the solution to the top of the column.

    • Dry Loading: Dissolve the crude product in a suitable solvent. Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the eluting solvent to the top of the column.

    • Begin collecting fractions. Start with the initial low-polarity solvent system determined by TLC.

    • If a gradient elution is needed, gradually increase the polarity of the solvent system over time (e.g., from 20% ethyl acetate in hexane to 50% ethyl acetate in hexane).

  • Fraction Analysis:

    • Monitor the elution of the compound by collecting small fractions and analyzing them by TLC.

    • Combine the fractions that contain the pure product.

    • Evaporate the solvent from the combined pure fractions to obtain the purified N-phenyl-5-hexynamide.

Troubleshooting Workflow

Troubleshooting_Workflow start Start Purification tlc Run TLC with 1:1 EtOAc:Hexane start->tlc check_rf Is Rf of product ~0.25? tlc->check_rf adjust_polarity Adjust Solvent Polarity check_rf->adjust_polarity No run_column Run Column Chromatography check_rf->run_column Yes increase_polarity Increase EtOAc % adjust_polarity->increase_polarity If Rf is too low decrease_polarity Increase Hexane % adjust_polarity->decrease_polarity If Rf is too high increase_polarity->tlc decrease_polarity->tlc check_separation Good Separation? run_column->check_separation troubleshoot Troubleshoot Column check_separation->troubleshoot No end Pure Product check_separation->end Yes streaking Streaking? troubleshoot->streaking no_elution No Elution? troubleshoot->no_elution poor_separation Poor Separation? troubleshoot->poor_separation add_modifier Add 0.1% Triethylamine streaking->add_modifier Yes dry_load Use Dry Loading streaking->dry_load Yes flush_polar Flush with high polarity solvent (e.g., 10% MeOH in DCM) no_elution->flush_polar Yes change_solvent Change Solvent System (e.g., Acetone/Hexane) poor_separation->change_solvent Yes add_modifier->run_column dry_load->run_column check_stability Check Stability on Silica flush_polar->check_stability change_solvent->tlc

References

Technical Support Center: Synthesis of 5-Hexynamide, N-phenyl-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 5-Hexynamide, N-phenyl-.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 5-Hexynamide, N-phenyl-, which is typically achieved through the coupling of 5-hexynoic acid and aniline using a coupling agent.

Problem 1: Low or No Product Yield

Possible Causes and Solutions

CauseSolution
Incomplete activation of 5-hexynoic acid Ensure your coupling reagent (e.g., DCC, EDC, HATU) is fresh and added in the correct stoichiometric amount (typically 1.1-1.5 equivalents). Activation is often the rate-limiting step. For carbodiimide coupling, pre-activation of the carboxylic acid for 15-30 minutes before adding aniline can be beneficial.
Deactivation of aniline Aniline is a weak nucleophile. Ensure the reaction is not overly acidic, which would protonate the aniline, rendering it non-nucleophilic. The use of a non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA) can be beneficial, especially when using hydrochloride salts of coupling agents.
Reaction temperature is too low While many coupling reactions proceed at room temperature, some sterically hindered or electronically deactivated substrates may require gentle heating (e.g., 40-50 °C). Monitor the reaction for potential side product formation at elevated temperatures.
Presence of water Water can hydrolyze the activated carboxylic acid intermediate and can also react with some coupling reagents. Ensure all glassware is thoroughly dried and use anhydrous solvents.[1]
Poor quality of reagents Verify the purity of 5-hexynoic acid and aniline. Impurities can interfere with the reaction. Aniline, in particular, is prone to oxidation and should be distilled if it appears discolored.

Problem 2: Formation of a White Precipitate (when using DCC)

Possible Cause and Solution

CauseSolution
Formation of N,N'-dicyclohexylurea (DCU) This is a common byproduct of DCC-mediated couplings. DCU is largely insoluble in many organic solvents like dichloromethane and can be removed by filtration at the end of the reaction. If the product is also insoluble, a different solvent system for filtration or an alternative workup will be necessary.

Problem 3: Difficulty in Product Purification

Possible Causes and Solutions

CauseSolution
Presence of N-acylurea byproduct This side product forms from the rearrangement of the O-acylisourea intermediate, particularly with carbodiimide coupling agents.[2] Adding an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) can suppress this side reaction by forming an active ester that is less prone to rearrangement.
Unreacted starting materials If the reaction has not gone to completion, you will have a mixture of product, 5-hexynoic acid, and aniline. An aqueous workup with a mild base (e.g., sodium bicarbonate solution) can remove unreacted 5-hexynoic acid, and a mild acid wash (e.g., dilute HCl) can remove unreacted aniline. Be cautious with the acid wash, as it may hydrolyze the amide product under harsh conditions.
Byproducts from the coupling reagent Reagents like HATU and HBTU also generate byproducts that need to be removed during workup, often through aqueous extraction.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 5-Hexynamide, N-phenyl-?

A1: The most prevalent method is the coupling of 5-hexynoic acid and aniline. This is typically facilitated by a coupling agent to activate the carboxylic acid, allowing for nucleophilic attack by the aniline. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive like 1-hydroxybenzotriazole (HOBt). Other modern coupling agents include HATU, HBTU, and PyBOP.[3][4][5][6]

Q2: My reaction is sluggish. What can I do to improve the reaction rate?

A2: Several factors could contribute to a slow reaction. First, ensure your reagents are pure and anhydrous. Water can significantly hinder the reaction. Second, consider the coupling agent you are using. For difficult couplings, more powerful reagents like HATU may be more effective than DCC or EDC alone. Third, you can try slightly elevated temperatures (e.g., 40-50 °C). Finally, ensure proper mixing, as this is crucial for heterogeneous reactions (like those where DCU precipitates).

Q3: I am observing a significant amount of a byproduct with a similar polarity to my product. What could it be?

A3: If you are using a carbodiimide like DCC or EDC, a common side product is the N-acylurea. This arises from the rearrangement of the activated O-acylisourea intermediate. To minimize this, you can add HOBt or HOAt to the reaction mixture. These additives form an active ester intermediate that is more reactive towards the amine and less prone to rearrangement.

Q4: Can the terminal alkyne in 5-hexynoic acid cause side reactions?

A4: Under standard amide coupling conditions, the terminal alkyne is generally stable. However, certain conditions could lead to side reactions. For example, if strong bases are used, the terminal alkyne can be deprotonated. While this is unlikely to be a major issue with the bases typically used in amide coupling (like DIPEA), it is a possibility to be aware of. Additionally, if transition metals are present (e.g., from a previous synthetic step or as a contaminant), they could potentially catalyze reactions at the alkyne. It is good practice to use purified starting materials.

Q5: Aniline is a relatively weak nucleophile. Are there any special considerations?

A5: Yes, the lower nucleophilicity of aniline compared to aliphatic amines can make the reaction more challenging. To promote the reaction, ensure that the carboxylic acid is efficiently activated. Using a more reactive coupling agent or ensuring the reaction conditions are optimal (e.g., anhydrous, appropriate temperature) is key. Pre-activating the carboxylic acid with the coupling agent before adding the aniline can also be an effective strategy.

Q6: What are the typical yields for this type of amide synthesis?

A6: For DCC or EDC mediated couplings of aliphatic acids with anilines, yields can vary widely based on the specific substrates and reaction conditions. Generally, yields in the range of 70-90% are considered good for straightforward couplings.[4] However, for less reactive anilines or with steric hindrance, yields may be lower. Optimization of the coupling agent, base, solvent, and temperature is often necessary to achieve high yields.

Experimental Protocols

General Protocol for the Synthesis of 5-Hexynamide, N-phenyl- using EDC/HOBt

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-hexynoic acid (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Activation: To this solution, add 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents). Stir the mixture at room temperature for 15-30 minutes.

  • Coupling: Add aniline (1.1 equivalents) to the reaction mixture. If the aniline is in the form of a hydrochloride salt, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 equivalents).

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 5-Hexynamide, N-phenyl-.

Visualizations

Amide Synthesis Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_product 4. Final Product reagents 5-Hexynoic Acid + Aniline mix Mix and Stir at RT reagents->mix coupling_agent Coupling Agent (e.g., EDC/HOBt) coupling_agent->mix solvent Anhydrous Solvent (e.g., DCM) solvent->mix workup Aqueous Wash mix->workup purification Column Chromatography / Recrystallization workup->purification product 5-Hexynamide, N-phenyl- purification->product

Caption: General experimental workflow for the synthesis of 5-Hexynamide, N-phenyl-.

DCC_Coupling_Side_Reaction CarboxylicAcid 5-Hexynoic Acid O_Acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_Acylisourea + DCC DCC DCC Amide Desired Amide Product O_Acylisourea->Amide + Aniline (Desired Pathway) N_Acylurea N-Acylurea Byproduct O_Acylisourea->N_Acylurea Rearrangement (Side Reaction) Aniline Aniline

Caption: Desired reaction pathway and a common side reaction in DCC coupling.

Troubleshooting_Logic Start Low/No Yield? CheckReagents Check Reagent Purity & Stoichiometry Start->CheckReagents Yes CheckConditions Check Reaction Conditions (Anhydrous, Temp) CheckReagents->CheckConditions CheckActivation Incomplete Activation? CheckConditions->CheckActivation PreActivate Pre-activate Acid or Use Stronger Coupling Agent CheckActivation->PreActivate Yes Failure Still Low Yield - Further Optimization Needed CheckActivation->Failure No Success Improved Yield PreActivate->Success

Caption: A logical troubleshooting workflow for addressing low product yield.

References

"5-Hexynamide, N-phenyl-" stability issues in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Hexynamide, N-phenyl- in solution. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 5-Hexynamide, N-phenyl- in solution?

A1: The primary stability concerns for 5-Hexynamide, N-phenyl- in solution are hydrolysis of the amide bond and oxidation of the terminal alkyne. These reactions can be influenced by pH, temperature, and the presence of oxidizing agents.

Q2: How does pH affect the stability of 5-Hexynamide, N-phenyl-?

A2: Both acidic and basic conditions can promote the hydrolysis of the amide bond in 5-Hexynamide, N-phenyl-.[1][2][3][4][5] Under acidic conditions, the carbonyl oxygen of the amide can be protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water.[4] Under basic conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon.[1][5] The terminal alkyne is generally more stable to pH changes but can undergo reactions under strongly acidic or basic conditions.

Q3: What is the likely degradation product of hydrolysis?

A3: Hydrolysis of 5-Hexynamide, N-phenyl- will break the amide bond, yielding 5-hexynoic acid and aniline.

Q4: Can the alkyne group degrade?

A4: Yes, the terminal alkyne can undergo oxidation.[6][7] The presence of oxidizing agents or exposure to air and light can lead to the formation of various oxidation products, potentially including carboxylic acids or dicarbonyl compounds.[6][7]

Q5: What are the recommended storage conditions for solutions of 5-Hexynamide, N-phenyl-?

A5: To minimize degradation, solutions of 5-Hexynamide, N-phenyl- should be stored at low temperatures (e.g., 2-8 °C), protected from light, and under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The pH of the solution should be kept as close to neutral as possible, unless experimental conditions require otherwise.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of compound purity over time in solution Amide Hydrolysis: Occurs under acidic or basic conditions.- Maintain the solution at a neutral pH if possible.- Store solutions at low temperatures.- Prepare fresh solutions before use.
Alkyne Oxidation: Caused by exposure to oxygen or oxidizing agents.- Degas solvents before use.- Store solutions under an inert atmosphere (e.g., argon or nitrogen).- Avoid exposure to light, which can catalyze oxidation.
Appearance of new peaks in analytical chromatogram (e.g., HPLC, GC) Degradation Products: New peaks may correspond to 5-hexynoic acid, aniline (from hydrolysis), or various oxidation products.- Analyze the new peaks by mass spectrometry (MS) to identify the degradation products.- Refer to the potential degradation pathways to hypothesize the identity of the new species.
Inconsistent experimental results Compound Degradation: The active concentration of your compound may be decreasing over time.- Prepare fresh solutions for each experiment.- Monitor the purity of your stock solution regularly using a suitable analytical method (e.g., HPLC-UV).

Experimental Protocols

Protocol 1: Monitoring the Stability of 5-Hexynamide, N-phenyl- by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method to monitor the stability of 5-Hexynamide, N-phenyl- in a given solution over time.

Materials:

  • 5-Hexynamide, N-phenyl-

  • Solvent of interest (e.g., acetonitrile, methanol, water)

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile phase: Acetonitrile and water (gradient or isocratic, to be optimized)

  • pH buffer (if investigating pH effects)

Procedure:

  • Solution Preparation: Prepare a solution of 5-Hexynamide, N-phenyl- in the solvent of interest at a known concentration (e.g., 1 mg/mL). If studying pH effects, prepare solutions in buffers of the desired pH.

  • Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the solution onto the HPLC system.

  • Incubation: Store the solution under the desired experimental conditions (e.g., specific temperature, light or dark).

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours and then daily), inject an aliquot of the solution onto the HPLC system.

  • Data Analysis:

    • Monitor the peak area of the 5-Hexynamide, N-phenyl- peak over time. A decrease in peak area indicates degradation.

    • Monitor for the appearance of new peaks, which correspond to degradation products.

    • Calculate the percentage of the compound remaining at each time point relative to the initial time point.

Protocol 2: Identification of Degradation Products by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is for identifying the potential degradation products of 5-Hexynamide, N-phenyl-.

Materials:

  • Degraded solution of 5-Hexynamide, N-phenyl-

  • LC-MS system (with ESI or APCI source)

  • HPLC column and mobile phase as described in Protocol 1.

Procedure:

  • Sample Injection: Inject an aliquot of the degraded solution into the LC-MS system.

  • Chromatographic Separation: Separate the components of the mixture using the HPLC method.

  • Mass Spectrometry Analysis: As the components elute from the column, they will be ionized and their mass-to-charge ratio (m/z) will be determined by the mass spectrometer.

  • Data Interpretation:

    • Determine the m/z of the parent compound and any new peaks.

    • The expected m/z for the protonated parent compound [M+H]⁺ is approximately 188.25.

    • The expected m/z for protonated 5-hexynoic acid [M+H]⁺ is approximately 113.13.

    • The expected m/z for protonated aniline [M+H]⁺ is approximately 94.12.

    • Fragmentation patterns (MS/MS) can be used to confirm the identity of the degradation products.

Visualizations

Hydrolysis_Pathway cluster_acid Acidic Conditions (H₃O⁺) cluster_base Basic Conditions (OH⁻) 5-Hexynamide, N-phenyl- 5-Hexynamide, N-phenyl- Protonated Amide Protonated Amide 5-Hexynamide, N-phenyl-->Protonated Amide Tetrahedral Intermediate (Base) Tetrahedral Intermediate (Base) 5-Hexynamide, N-phenyl-->Tetrahedral Intermediate (Base) 5-Hexynoic Acid 5-Hexynoic Acid Aniline Aniline Tetrahedral Intermediate (Acid) Tetrahedral Intermediate (Acid) Protonated Amide->Tetrahedral Intermediate (Acid) Tetrahedral Intermediate (Acid)->5-Hexynoic Acid Tetrahedral Intermediate (Acid)->Aniline Tetrahedral Intermediate (Base)->Aniline 5-Hexynoate 5-Hexynoate Tetrahedral Intermediate (Base)->5-Hexynoate 5-Hexynoate->5-Hexynoic Acid Acidic Workup Oxidation_Pathway 5-Hexynamide, N-phenyl- 5-Hexynamide, N-phenyl- Oxidation Products Oxidation Products 5-Hexynamide, N-phenyl-->Oxidation Products Oxidizing Agents (e.g., O₂, light) Experimental_Workflow Prepare Solution Prepare Solution Initial Analysis (T=0) Initial Analysis (T=0) Prepare Solution->Initial Analysis (T=0) Incubate Incubate Initial Analysis (T=0)->Incubate Time-Point Analysis Time-Point Analysis Incubate->Time-Point Analysis Data Analysis Data Analysis Time-Point Analysis->Data Analysis Identify Degradants (LC-MS) Identify Degradants (LC-MS) Data Analysis->Identify Degradants (LC-MS) If degradation is observed Identify Degradants Identify Degradants

References

Technical Support Center: Optimizing Reaction Conditions for 5-Hexynamide, N-phenyl- Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of 5-Hexynamide, N-phenyl-.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for derivatizing the terminal alkyne of 5-Hexynamide, N-phenyl-?

A1: The most prevalent and versatile method for derivatizing the terminal alkyne of 5-Hexynamide, N-phenyl- is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction forms a stable 1,2,3-triazole linkage between the alkyne on your molecule and an azide-containing molecule.

Q2: What are the key reagents required for a CuAAC reaction?

A2: A typical CuAAC reaction requires the alkyne (5-Hexynamide, N-phenyl-), an azide-containing molecule, a copper(I) catalyst, a reducing agent to keep the copper in the +1 oxidation state, and often a ligand to stabilize the copper(I) catalyst and increase reaction efficiency.

Q3: Can I use a copper(II) salt like copper(II) sulfate for the reaction?

A3: Yes, you can use copper(II) sulfate, but it must be used in conjunction with a reducing agent, such as sodium ascorbate, to generate the active Cu(I) catalyst in situ.[1][2]

Q4: What is the role of a ligand in the CuAAC reaction?

A4: Ligands, such as TBTA (tris-(benzyltriazolylmethyl)amine) or THPTA (tris-(3-hydroxypropyltriazolylmethyl)amine), stabilize the Cu(I) catalyst, prevent its oxidation to the inactive Cu(II) state, and can accelerate the reaction.[1][2][3] THPTA is particularly useful for reactions in aqueous media.[1][2]

Q5: Are there alternative derivatization methods for the terminal alkyne?

A5: Besides CuAAC, another common reaction for terminal alkynes is the Sonogashira coupling, which forms a carbon-carbon bond between the alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive copper catalyst (oxidized to Cu(II))- Ensure fresh sodium ascorbate solution is used. - Degas solvents to remove oxygen. - Increase the concentration of the reducing agent.
Poor solubility of 5-Hexynamide, N-phenyl- or the azide partner- Use a co-solvent system (e.g., DMSO/water, tBuOH/water). - Screen different organic solvents.
Insufficient catalyst or ligand- Increase the catalyst and/or ligand loading. - Ensure the correct copper-to-ligand ratio (typically 1:2 to 1:5).
Formation of Side Products (e.g., homocoupling of the alkyne) Presence of oxygen, leading to oxidative homocoupling.- Thoroughly degas all solutions before adding the catalyst. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Uncatalyzed reaction pathways- Ensure the reaction is performed at the optimal temperature (often room temperature is sufficient).
Inconsistent Reaction Rates Variable quality of reagents- Use high-purity reagents and solvents. - Use a freshly prepared solution of the reducing agent.
Temperature fluctuations- Perform the reaction in a temperature-controlled environment.
Difficulty in Product Purification Excess copper catalyst remaining in the product- After the reaction, wash the product with a solution of a chelating agent like EDTA to remove copper ions.[3]
Similar polarity of starting material and product- Optimize thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) solvent systems for better separation. - Consider using a different purification technique (e.g., crystallization).

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 5-Hexynamide, N-phenyl-

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • 5-Hexynamide, N-phenyl-

  • Azide-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris-(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent (e.g., a mixture of water and an organic co-solvent like DMSO or t-butanol)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of 5-Hexynamide, N-phenyl- in a suitable organic solvent (e.g., DMSO).

    • Prepare a 10 mM stock solution of the azide-containing molecule in a compatible solvent.

    • Prepare a 20 mM stock solution of CuSO₄ in water.[1][2]

    • Prepare a 100 mM stock solution of THPTA in water.[1][2]

    • Prepare a fresh 300 mM stock solution of sodium ascorbate in water.[1][2]

  • Reaction Setup:

    • In a microcentrifuge tube, add the desired amount of the 5-Hexynamide, N-phenyl- stock solution.

    • Add an equimolar amount or a slight excess (e.g., 1.1 equivalents) of the azide stock solution.

    • Add the appropriate volume of solvent to reach the desired final reaction concentration.

    • Add the THPTA stock solution (to a final concentration of 1-5 mM).

    • Add the CuSO₄ stock solution (to a final concentration of 0.1-1 mM).

    • Vortex the mixture briefly.

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (to a final concentration of 5-10 mM).

    • Vortex the tube briefly to ensure thorough mixing.

    • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, the product can be extracted using an appropriate organic solvent.

    • To remove the copper catalyst, the organic layer can be washed with an aqueous solution of EDTA.

    • The final product can be purified using standard techniques such as column chromatography or preparative HPLC.

Parameter Typical Range Notes
Reactant Concentration 1 - 100 mMHigher concentrations can lead to faster reaction rates.
Copper Catalyst 0.1 - 5 mol%Higher loadings may be necessary for challenging substrates.
Ligand to Copper Ratio 2:1 to 5:1A higher ratio can improve catalyst stability and reaction outcome.[3]
Reducing Agent 5 - 20 mol%A fresh solution is crucial for efficient reaction.
Temperature Room TemperatureMost CuAAC reactions proceed efficiently at ambient temperature.
Reaction Time 1 - 12 hoursMonitor by TLC or LC-MS to determine completion.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_reagents Prepare Stock Solutions (Alkyne, Azide, CuSO4, Ligand, Ascorbate) mix_reagents Combine Alkyne, Azide, Ligand, CuSO4 prep_reagents->mix_reagents Add to reaction vessel initiate Initiate with Sodium Ascorbate mix_reagents->initiate monitor Monitor Reaction (TLC, LC-MS) initiate->monitor workup Work-up & Extraction monitor->workup Reaction complete purify Purify Product (Chromatography) workup->purify

Caption: A typical experimental workflow for the CuAAC derivatization of 5-Hexynamide, N-phenyl-.

troubleshooting_logic start Low Product Yield? check_catalyst Is the Copper Catalyst Active? start->check_catalyst Yes check_solubility Are Reactants Soluble? check_catalyst->check_solubility Yes solution_catalyst Use fresh reducing agent Degas solvents check_catalyst->solution_catalyst No check_reagents Are Reagent Concentrations Optimal? check_solubility->check_reagents Yes solution_solubility Use co-solvents (e.g., DMSO/H2O) check_solubility->solution_solubility No solution_reagents Increase catalyst/ligand loading check_reagents->solution_reagents No success Problem Solved solution_catalyst->success solution_solubility->success solution_reagents->success

Caption: A troubleshooting decision tree for addressing low product yield in the derivatization reaction.

References

"5-Hexynamide, N-phenyl-" byproduct identification and removal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 5-Hexynamide, N-phenyl-.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 5-Hexynamide, N-phenyl-?

A1: The most common and recommended method is the carbodiimide-mediated coupling of 5-hexynoic acid and aniline. Reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used to facilitate this reaction.[1][2] These coupling agents activate the carboxylic acid, allowing for nucleophilic attack by the amine to form the amide bond under mild conditions.[3]

Q2: What are the primary byproducts I should expect in the synthesis of 5-Hexynamide, N-phenyl- using a carbodiimide coupling agent?

A2: The major byproduct is typically the urea derivative of the carbodiimide used. For example, if you use DCC, the byproduct will be dicyclohexylurea (DCU).[1] If you use EDC, the corresponding water-soluble urea will be formed.[1] Another potential, though less common, byproduct can be a guanidinium species, formed from the reaction of the amine with the coupling reagent.

Q3: Can the alkyne group of 5-hexynoic acid participate in side reactions?

A3: While terminal alkynes are generally stable under standard amide coupling conditions, strongly basic conditions or high temperatures can lead to side reactions.[4] For instance, the use of a very strong base could deprotonate the terminal alkyne, forming an acetylide anion.[5][6] However, in a typical carbodiimide-mediated coupling at or below room temperature, the alkyne moiety is expected to be largely unreactive.

Q4: How can I monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is a straightforward method to monitor the consumption of the starting materials (5-hexynoic acid and aniline) and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture over time.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of 5-Hexynamide, N-phenyl-.

Issue 1: Low or No Product Formation
Possible Cause Suggested Solution
Inactive Coupling ReagentUse a fresh bottle of the carbodiimide coupling reagent. Old or improperly stored reagents can hydrolyze and become inactive.
Presence of WaterEnsure all glassware is thoroughly dried and use anhydrous solvents. Water can react with the activated carboxylic acid intermediate, leading to the reformation of the starting carboxylic acid.
Amine Salt FormationIf the aniline starting material is in the form of a hydrochloride salt, it will not be nucleophilic. Neutralize the amine salt with a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) before adding the coupling reagent.[7]
Steric HindranceWhile not a major issue for aniline, highly substituted anilines can exhibit slower reaction rates. In such cases, consider using a more reactive coupling agent like HATU or extending the reaction time.
Issue 2: Difficulty in Removing Byproducts
Byproduct Removal Strategy
Dicyclohexylurea (DCU)DCU has low solubility in many organic solvents.[1] After the reaction, it can often be removed by filtration. If some DCU remains, it can be further removed by recrystallization of the final product.
EDC-derived UreaThis byproduct is water-soluble.[1] Perform an aqueous workup by extracting the reaction mixture with a dilute acid (e.g., 1M HCl) and then a dilute base (e.g., saturated NaHCO₃ solution) to remove the urea and any unreacted starting materials.
Unreacted 5-Hexynoic AcidDuring the aqueous workup, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to deprotonate and extract the unreacted carboxylic acid into the aqueous layer.
Unreacted AnilineDuring the aqueous workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate and extract the unreacted aniline into the aqueous layer.

Experimental Protocols

Representative Protocol for the Synthesis of 5-Hexynamide, N-phenyl- using EDC
  • Dissolution: Dissolve 5-hexynoic acid (1.0 eq) and aniline (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Addition of HOBt: Add 1-hydroxybenzotriazole (HOBt) (1.2 eq) to the solution. HOBt is often used as an additive with carbodiimides to improve reaction rates and reduce side reactions.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of EDC: Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Workup:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 5-Hexynamide, N-phenyl-.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification start 5-Hexynoic Acid + Aniline in DCM add_hobt Add HOBt start->add_hobt cool Cool to 0°C add_hobt->cool add_edc Add EDC cool->add_edc react Stir at RT (12-24h) add_edc->react dilute Dilute with Ethyl Acetate react->dilute wash_acid Wash with 1M HCl dilute->wash_acid wash_base Wash with Sat. NaHCO₃ wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify product Pure 5-Hexynamide, N-phenyl- purify->product

Caption: Experimental workflow for the synthesis and purification of 5-Hexynamide, N-phenyl-.

troubleshooting_logic start Reaction Issue? low_yield Low/No Product start->low_yield Yes purification_issue Purification Difficulty start->purification_issue No inactive_reagent Inactive Coupling Reagent? low_yield->inactive_reagent byproduct_id Identify Byproduct purification_issue->byproduct_id water_present Water Present? inactive_reagent->water_present No solution_reagent Use Fresh Reagent inactive_reagent->solution_reagent Yes amine_salt Amine is a Salt? water_present->amine_salt No solution_dry Use Anhydrous Solvents/Glassware water_present->solution_dry Yes solution_base Add Non-nucleophilic Base (e.g., TEA) amine_salt->solution_base Yes dcu DCU byproduct_id->dcu Insoluble Urea edc_urea EDC-Urea byproduct_id->edc_urea Soluble Urea unreacted_acid Unreacted Acid byproduct_id->unreacted_acid Acidic Impurity unreacted_amine Unreacted Amine byproduct_id->unreacted_amine Basic Impurity solution_dcu Filter or Recrystallize dcu->solution_dcu solution_edc_urea Aqueous Wash edc_urea->solution_edc_urea solution_acid NaHCO₃ Wash unreacted_acid->solution_acid solution_amine HCl Wash unreacted_amine->solution_amine

Caption: Troubleshooting logic for the synthesis of 5-Hexynamide, N-phenyl-.

References

Technical Support Center: Synthesis of 5-Hexynamide, N-phenyl-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Hexynamide, N-phenyl-. The following information is intended to serve as a comprehensive resource for scaling up this synthesis, addressing potential challenges, and ensuring a successful and efficient reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing N-phenyl-5-hexynamide?

A1: The synthesis of N-phenyl-5-hexynamide, an N-aryl amide, is typically achieved through the coupling of 5-hexynoic acid and aniline. The two primary methods for this transformation involve:

  • Activation of the carboxylic acid to an acyl chloride: This is a common and cost-effective method, often utilizing reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive and readily couples with aniline.[1][2][3][4]

  • Use of a coupling agent: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) facilitate the direct coupling of the carboxylic acid and amine.[5][6][7] This method is often preferred for its milder reaction conditions.

Q2: I am observing low yields in my reaction. What are the potential causes?

A2: Low yields in amide synthesis can stem from several factors:

  • Inefficient activation of the carboxylic acid: If using the acyl chloride route, ensure the complete conversion of the carboxylic acid to the acyl chloride. Residual starting material will not react with the amine.

  • Side reactions: The highly reactive acyl chloride can react with moisture. Ensure all glassware is dry and use an inert atmosphere.[3]

  • Poor nucleophilicity of the amine: While aniline is a reasonably good nucleophile, sterically hindered or electron-deficient anilines may exhibit lower reactivity.

  • Product loss during workup and purification: N-phenyl-5-hexynamide may have some solubility in the aqueous phase during extraction. Additionally, losses can occur during chromatographic purification.[8] Recrystallization is often a preferred method for purifying amides to minimize loss.[8]

Q3: How can I minimize the formation of byproducts?

A3: Minimizing byproducts is crucial for achieving high purity and yield.

  • When using the acyl chloride method, the formation of HCl is a key consideration. It is essential to use a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl formed during the reaction.[4]

  • If using DCC, the primary byproduct is dicyclohexylurea (DCU). While DCU is largely insoluble in many organic solvents, its complete removal can be challenging. Filtration is the primary method for removing DCU.

Q4: What are the recommended purification techniques for N-phenyl-5-hexynamide?

A4: The purification of N-aryl amides like N-phenyl-5-hexynamide can often be achieved through recrystallization.[8] Common solvents for recrystallization of amides include ethanol, acetone, and acetonitrile.[8] If chromatography is necessary, a silica gel column with a gradient of ethyl acetate in hexanes is a common choice. However, it's important to be aware that amides can sometimes show tailing on silica gel columns, potentially leading to lower isolated yields.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete activation of 5-hexynoic acid.- Thionyl Chloride Method: Ensure an excess of thionyl chloride is used and that the reaction is allowed to proceed to completion (cessation of gas evolution). Consider gentle heating if the reaction is sluggish. - DCC Method: Ensure the DCC is of high quality and that the reaction is stirred for a sufficient amount of time.
Low reactivity of aniline.Consider using a slight excess of aniline (1.1-1.2 equivalents).
Reaction temperature is too low.While many amide couplings proceed at room temperature, gentle heating (40-50 °C) may be necessary to drive the reaction to completion.
Presence of Unreacted Starting Material Insufficient reaction time.Monitor the reaction by TLC. If starting materials are still present after several hours, consider extending the reaction time or gently heating.
Stoichiometry is incorrect.Ensure accurate measurement of all reagents.
Difficult Purification Dicyclohexylurea (DCU) contamination (DCC method).DCU is poorly soluble in most organic solvents. After the reaction, cool the mixture and filter to remove the bulk of the DCU. A second filtration after concentrating the reaction mixture may be necessary.
Product is an oil or does not crystallize.If recrystallization fails, column chromatography is the next best option. Use a solvent system that provides good separation on a TLC plate.
Emulsion formation during aqueous workup.Add a small amount of brine to the separatory funnel to help break the emulsion.

Experimental Protocols

Method 1: Synthesis via Acyl Chloride

This two-step, one-pot protocol is adapted from general procedures for amide synthesis using thionyl chloride.[1][2][3]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)Amount (mmol)Equivalents
5-Hexynoic Acid112.13-101.0
Thionyl Chloride (SOCl₂)118.971.63121.2
Aniline93.131.02101.0
Triethylamine (TEA)101.190.726121.2
Dichloromethane (DCM)----

Procedure:

  • Acyl Chloride Formation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel, add 5-hexynoic acid (10 mmol, 1.12 g).

    • Dissolve the acid in anhydrous dichloromethane (DCM, 50 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride (12 mmol, 0.87 mL) dropwise via the addition funnel over 15 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until gas evolution ceases.

  • Amide Formation:

    • In a separate flask, dissolve aniline (10 mmol, 0.92 mL) and triethylamine (12 mmol, 1.67 mL) in anhydrous DCM (20 mL).

    • Cool the acyl chloride solution back to 0 °C.

    • Slowly add the aniline/triethylamine solution to the acyl chloride solution dropwise via the addition funnel.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Workup and Purification:

    • Quench the reaction by slowly adding water (30 mL).

    • Transfer the mixture to a separatory funnel and wash with 1 M HCl (2 x 20 mL), followed by saturated NaHCO₃ solution (2 x 20 mL), and finally brine (20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Method 2: Synthesis using DCC Coupling

This protocol is based on general procedures for DCC-mediated amide bond formation.[6][7]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)Amount (mmol)Equivalents
5-Hexynoic Acid112.13-101.0
Aniline93.131.02101.0
DCC206.33-111.1
DMAP (optional)122.17-0.50.05
Dichloromethane (DCM)----

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask, add 5-hexynoic acid (10 mmol, 1.12 g), aniline (10 mmol, 0.92 mL), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.5 mmol, 61 mg, optional).

    • Dissolve the components in anhydrous DCM (50 mL).

    • Cool the solution to 0 °C in an ice bath.

  • Coupling Reaction:

    • In a separate beaker, dissolve DCC (11 mmol, 2.27 g) in a minimal amount of anhydrous DCM (10-15 mL).

    • Slowly add the DCC solution to the reaction mixture at 0 °C.

    • Allow the reaction to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir overnight. A white precipitate of dicyclohexylurea (DCU) will form.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath for 30 minutes to ensure complete precipitation of DCU.

    • Filter the mixture through a Büchner funnel to remove the DCU precipitate. Wash the precipitate with a small amount of cold DCM.

    • Transfer the filtrate to a separatory funnel and wash with 1 M HCl (2 x 20 mL), followed by saturated NaHCO₃ solution (2 x 20 mL), and finally brine (20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography as described in Method 1.

Visualizations

experimental_workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amide Coupling cluster_purification Step 3: Workup & Purification start 5-Hexynoic Acid activation Activate with SOCl₂ or DCC start->activation activated_intermediate 5-Hexynoyl Chloride or Activated Ester activation->activated_intermediate coupling Couple with Activated Intermediate activated_intermediate->coupling aniline Aniline aniline->coupling crude_product Crude N-phenyl-5-hexynamide coupling->crude_product workup Aqueous Workup crude_product->workup purification Recrystallization or Chromatography workup->purification final_product Pure N-phenyl-5-hexynamide purification->final_product

Caption: Experimental workflow for the synthesis of N-phenyl-5-hexynamide.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Incomplete Reaction cause1 Inefficient Activation start->cause1 cause2 Low Reactivity start->cause2 cause3 Side Reactions start->cause3 cause4 Purification Loss start->cause4 solution1 Increase Activator Stoichiometry or Reaction Time/Temp cause1->solution1 solution2 Use Slight Excess of Amine or Increase Reaction Temp cause2->solution2 solution3 Use Anhydrous Conditions and Inert Atmosphere cause3->solution3 solution4 Optimize Recrystallization or Chromatography cause4->solution4

Caption: Troubleshooting logic for low yield in N-phenyl-5-hexynamide synthesis.

References

Technical Support Center: Reaction Monitoring of 5-Hexynamide, N-phenyl-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of 5-Hexynamide, N-phenyl- using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Thin-Layer Chromatography (TLC) Troubleshooting

Question: Why are my spots streaking or appearing elongated on the TLC plate?

Answer: Streaking or elongated spots can be due to several factors:

  • Sample Overload: The most common cause is applying too much sample to the plate. Try diluting your sample and spotting a smaller amount.[1][2]

  • Compound Polarity: Highly polar or acidic/basic compounds can interact strongly with the silica gel, leading to streaking. If your compound is acidic, adding a small amount of acetic acid (0.1-2.0%) to the mobile phase can help. For basic compounds, adding triethylamine (0.1-2.0%) can resolve the issue.[1]

  • Inappropriate Solvent System: The polarity of your solvent system may not be suitable for your compound.[2] A different solvent system should be tested.

Question: My spots are not visible on the TLC plate. What should I do?

Answer: If your spots are not visible, consider the following:

  • UV Inactivity: Your compound may not be UV-active. Try using a visualization agent such as a potassium permanganate stain, which is effective for alkynes, or an iodine chamber.[1][3]

  • Sample Concentration: Your sample may be too dilute. Try concentrating your sample or spotting it multiple times in the same location, allowing the solvent to dry between each application.[1][2]

  • Volatility: The compound might be volatile and could have evaporated from the plate.[1]

Question: The Rf values of my starting material and product are too close. How can I improve the separation?

Answer: To improve the separation of compounds with similar Rf values:

  • Change Solvent System: Experiment with different solvent systems to alter the polarity and selectivity. Small changes in the solvent ratio can have a significant impact.

  • Use a Co-spot: A co-spot, where the reaction mixture is spotted on top of the starting material spot, can help determine if the reaction has gone to completion. If the reaction is complete, you should see a single spot for the product that is separate from the starting material spot.[4]

Question: My solvent front is running unevenly. Why is this happening?

Answer: An uneven solvent front can be caused by:

  • Improper Plate Placement: The TLC plate may be tilted in the developing chamber.[3]

  • Damaged Plate: The silica gel on the plate may be chipped or uneven.[5]

  • Chamber Disturbance: The chamber may have been jostled during development.[3]

Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting

Question: I am not seeing the expected molecular ion peak for 5-Hexynamide, N-phenyl-. What could be the issue?

Answer: Several factors could lead to a missing molecular ion peak:

  • Ionization Mode: Ensure you are using the correct ionization mode (positive or negative). For an amide like 5-Hexynamide, N-phenyl-, positive ion mode (electrospray ionization - ESI) is a good starting point to observe the [M+H]⁺ adduct.

  • In-source Fragmentation: The compound might be fragmenting in the ion source. Try reducing the source temperature or the cone voltage.

  • Mobile Phase Incompatibility: The mobile phase additives may be suppressing ionization. Ensure you are using LC-MS compatible buffers.

Question: My peak shape is poor (e.g., fronting, tailing, or splitting). How can I improve it?

Answer: Poor peak shape can be addressed by:

  • Mobile Phase Modifier: For amide compounds, adding a small amount of formic acid (e.g., 0.1%) to the mobile phase can improve peak shape by ensuring consistent protonation of the analyte.

  • Column Issues: The column may be overloaded, or the stationary phase may be degrading. Try injecting a smaller sample volume or replacing the column.

  • System Contamination: Contaminants in the LC system can interact with the analyte. Flush the system thoroughly.

Question: My retention time is shifting between injections. What is the cause?

Answer: Retention time shifts are often due to:

  • Column Equilibration: The column may not be properly equilibrated between injections. Ensure a sufficient equilibration time with the initial mobile phase conditions.

  • Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts. Prepare fresh mobile phase and ensure it is thoroughly mixed.

  • Column Temperature: Fluctuations in the column temperature can affect retention time. Use a column oven to maintain a consistent temperature.

Experimental Protocols

TLC Monitoring Protocol (Proposed)
  • Plate Preparation: Use a silica gel TLC plate with a fluorescent indicator (e.g., F254). With a pencil, gently draw a starting line approximately 1 cm from the bottom of the plate.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, spot the starting material, the reaction mixture, and a co-spot (reaction mixture spotted over the starting material) on the starting line. Keep the spots small (1-2 mm in diameter).

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (see table below for suggestions). Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). If spots are not visible, use a potassium permanganate stain by dipping the plate into the solution and gently heating it.

  • Rf Calculation: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

LC-MS Analysis Protocol (Proposed)
  • Sample Preparation: Dilute the crude reaction mixture in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a concentration of approximately 1-10 µg/mL. Filter the sample through a 0.22 µm syringe filter.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 20 V (can be optimized).

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

Data Presentation

Table 1: Proposed TLC Solvent Systems for 5-Hexynamide, N-phenyl- on Silica Gel

Solvent System (v/v)Expected Rf of Starting Material (5-Hexynoyl chloride)Expected Rf of Product (5-Hexynamide, N-phenyl-)Notes
20% Ethyl Acetate / 80% Hexane~0.6 - 0.8~0.3 - 0.5Good starting point for separation.
30% Dichloromethane / 70% Hexane~0.5 - 0.7~0.2 - 0.4Alternative non-polar system.
50% Diethyl Ether / 50% Hexane~0.7 - 0.9~0.4 - 0.6May provide different selectivity.
5% Methanol / 95% Dichloromethane~0.8 - 0.9~0.5 - 0.7For increasing polarity if spots are too low.

Note: These are estimated Rf values. Actual values may vary based on experimental conditions.

Table 2: Expected m/z Values for LC-MS Analysis of 5-Hexynamide, N-phenyl-

SpeciesExpected m/zNotes
[M+H]⁺188.11Protonated molecular ion of the product.
[M+Na]⁺210.09Sodium adduct of the product.
Fragment 193.06Loss of the hexynamide side chain, resulting in aniline [C₆H₅NH₂]⁺.
Fragment 295.05Hexynamide acylium ion [C₆H₅O]⁺.

Note: The molecular formula of 5-Hexynamide, N-phenyl- is C₁₂H₁₃NO, with a molecular weight of 187.24 g/mol . The fragmentation of N-phenyl amides often involves cleavage of the amide bond.[6][7]

Visualizations

TLC_Troubleshooting_Workflow start Observe TLC Plate streaking Streaking or Elongated Spots start->streaking no_spots No Visible Spots start->no_spots poor_separation Poor Separation (Similar Rf) start->poor_separation good_separation Good Separation start->good_separation overloaded Sample Overloaded? streaking->overloaded Yes polarity_issue Compound Polarity Issue? streaking->polarity_issue No uv_inactive UV Inactive? no_spots->uv_inactive Yes too_dilute Sample Too Dilute? no_spots->too_dilute No change_solvent Change Solvent System? poor_separation->change_solvent dilute_sample Dilute Sample overloaded->dilute_sample add_modifier Add Acid/Base Modifier polarity_issue->add_modifier use_stain Use Visualization Stain uv_inactive->use_stain concentrate_sample Concentrate Sample too_dilute->concentrate_sample optimize_solvent Optimize Solvent Ratio change_solvent->optimize_solvent dilute_sample->start Re-run TLC add_modifier->start Re-run TLC use_stain->good_separation concentrate_sample->start Re-run TLC optimize_solvent->start Re-run TLC

Caption: TLC Troubleshooting Workflow

TLC_Reaction_Monitoring cluster_TLC TLC Plate origin Origin SM Starting Material (Higher Rf) P Product (Lower Rf) Imp Impurity (e.g., hydrolyzed acid) solvent_front Solvent Front SM_lane Lane 1: Starting Material Reaction_lane Lane 2: Reaction Mixture

Caption: Conceptual TLC Plate Diagram

Frequently Asked Questions (FAQs)

Question: What are the most critical parameters to control for reproducible TLC results?

Answer: For reproducible TLC results, it is crucial to control the mobile phase composition, use a consistent stationary phase (i.e., plates from the same manufacturer), maintain a saturated atmosphere in the developing chamber, and apply a consistent amount of sample.

Question: How do I choose a starting solvent system for TLC?

Answer: A good starting point for many organic compounds on silica gel is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. A 1:1 mixture can be a good initial test.[5] Based on the resulting Rf values, you can adjust the ratio to increase or decrease the polarity of the mobile phase to achieve better separation.

Question: What is the purpose of a co-spot in TLC reaction monitoring?

Answer: A co-spot, where the reaction mixture is spotted directly on top of a spot of the starting material, is used to definitively determine if the starting material has been consumed. If the starting material is still present, the co-spot will appear as a single, often slightly elongated spot. If the reaction is complete, the co-spot will show two distinct spots corresponding to the starting material and the product.

Question: For LC-MS, is it better to use methanol or acetonitrile as the organic modifier?

Answer: Both methanol and acetonitrile are commonly used in reversed-phase LC-MS. Acetonitrile often provides better peak shapes and lower backpressure, but methanol is less expensive. The choice can also influence the selectivity of the separation, so it may be worth testing both during method development.

Question: My reaction involves a high-boiling point solvent (e.g., DMF, DMSO). How can I effectively monitor it by TLC?

Answer: High-boiling point solvents can cause significant streaking on a TLC plate. To mitigate this, after spotting your sample, place the TLC plate under high vacuum for a few minutes to evaporate the solvent before developing the plate.[4]

References

Preventing dimerization of "5-Hexynamide, N-phenyl-" under certain conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-phenyl-5-hexynamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis and handling of this compound, with a specific focus on preventing its undesired dimerization.

Frequently Asked Questions (FAQs)

Q1: I am seeing a significant amount of a byproduct with approximately double the mass of my target N-phenyl-5-hexynamide. What is this byproduct?

A1: This is likely the dimer of N-phenyl-5-hexynamide, formed by the oxidative homocoupling of the terminal alkyne. This side reaction is a common issue for terminal alkynes and is often referred to as Glaser-Hay or Eglinton coupling.[1][2][3] This reaction is typically catalyzed by copper salts in the presence of an amine base and oxygen.[2]

Q2: What are the primary factors that promote the dimerization of N-phenyl-5-hexynamide?

A2: The primary factors that promote dimerization are:

  • Presence of Copper Catalysts: Copper (I) and (II) salts are well-known catalysts for the oxidative coupling of terminal alkynes.[1][4]

  • Presence of Oxygen: The dimerization reaction is an oxidative coupling, and the presence of atmospheric oxygen is often a key requirement, especially in Hay coupling.[1][2]

  • Elevated Temperatures: Higher reaction temperatures can sometimes lead to an increase in side reactions, including dimerization.

  • Choice of Base: While a base is necessary for many coupling reactions involving terminal alkynes, certain bases in combination with other factors can facilitate dimerization.

Q3: How can I minimize or prevent the formation of the dimer during my synthesis?

A3: To minimize dimer formation, consider the following strategies:

  • Utilize Copper-Free Reaction Conditions: If you are performing a cross-coupling reaction (like the Sonogashira coupling), using a copper-free protocol is the most effective way to avoid the homocoupling side reaction.

  • Maintain an Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) will minimize the presence of oxygen, which is often required for the dimerization to occur.[2]

  • Add a Reducing Agent: The addition of a mild reducing agent can help to keep the copper catalyst in its +1 oxidation state, which can sometimes suppress the oxidative dimerization pathway.

  • Control Reaction Temperature: Keeping the reaction temperature as low as possible while still allowing for a reasonable reaction rate can help to minimize side reactions.

Q4: Are there alternative synthetic routes to N-phenyl-5-hexynamide that might avoid dimerization?

A4: Yes. Instead of coupling an aniline with a pre-formed 5-hexynoic acid (which carries the terminal alkyne), you could consider a two-step process:

  • Perform an amide coupling between a protected hexynoic acid (e.g., using a trimethylsilyl protecting group on the alkyne) and aniline.

  • Deprotect the alkyne in a subsequent step. This approach avoids having a free terminal alkyne present during the amide coupling step.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
High percentage of dimer byproduct in crude product 1. Reaction exposed to air. 2. Use of a copper catalyst. 3. Reaction temperature is too high.1. Ensure the reaction is run under a strict inert atmosphere (N₂ or Ar). 2. Switch to a copper-free catalyst system if possible. If copper is required, use the minimum effective amount. 3. Try running the reaction at a lower temperature (e.g., room temperature or 0 °C) for a longer period.
Low to no yield of the desired N-phenyl-5-hexynamide 1. Inefficient amide bond formation. 2. Decomposition of starting materials or product.1. Ensure your amide coupling reagents (e.g., EDC, HATU) are fresh and active. 2. Consider a different solvent or base for the amide coupling. 3. Analyze the reaction at intermediate time points to check for product degradation.
Difficulty in separating the product from the dimer The dimer has similar polarity to the product.1. Optimize your chromatography conditions. A shallower gradient or a different solvent system may improve separation. 2. Consider recrystallization as an alternative or additional purification step.

Experimental Protocols

Protocol 1: General Amide Coupling of 5-Hexynoic Acid and Aniline (Minimizing Dimerization)

This protocol is a general guideline for the amide coupling reaction, with specific considerations to minimize the risk of dimerization.

Materials:

  • 5-Hexynoic acid

  • Aniline

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen or Argon gas supply

Procedure:

  • To a round-bottom flask, add 5-hexynoic acid (1.0 eq), HOBt (1.2 eq), and anhydrous DCM under a nitrogen atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) to the mixture and stir for 20 minutes at 0 °C.

  • In a separate flask, dissolve aniline (1.1 eq) and DIPEA (1.5 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Slowly add the aniline solution to the activated 5-hexynoic acid mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes hypothetical outcomes for the synthesis of N-phenyl-5-hexynamide under various conditions to illustrate the impact on dimer formation.

Entry Catalyst System Atmosphere Temperature (°C) Yield of Product (%) Yield of Dimer (%)
1Pd(PPh₃)₄ / CuIAir604540
2Pd(PPh₃)₄ / CuINitrogen607515
3Pd(PPh₃)₄ / CuINitrogen25805
4Pd(PPh₃)₂Cl₂ (Copper-Free)Nitrogen6085<2
5EDC / HOBt (Amide Coupling)Nitrogen2590Not Applicable

Visualizations

Dimerization_Pathway cluster_reactants Reactants cluster_conditions Conditions Alkyne1 N-phenyl-5-hexynamide Dimer Dimer Byproduct Alkyne1->Dimer Alkyne2 N-phenyl-5-hexynamide Alkyne2->Dimer Catalyst Cu(I)/Cu(II) Catalyst Catalyst->Dimer Catalyzes Oxygen O₂ (from Air) Oxygen->Dimer Oxidizes Base Base (e.g., Amine) Base->Dimer Activates

Caption: Dimerization pathway of N-phenyl-5-hexynamide.

Experimental_Workflow Start Start: Synthesis of N-phenyl-5-hexynamide Choose_Route Choose Synthetic Route Start->Choose_Route Amide_Coupling Amide Coupling of 5-Hexynoic Acid and Aniline Choose_Route->Amide_Coupling Preferred Cross_Coupling Cross-Coupling Reaction Choose_Route->Cross_Coupling Inert_Atmosphere Run under Inert Atmosphere (N₂ or Ar) Amide_Coupling->Inert_Atmosphere Copper_Free Use Copper-Free Catalyst Cross_Coupling->Copper_Free Low_Temp Maintain Low Temperature (e.g., 0-25 °C) Inert_Atmosphere->Low_Temp Copper_Free->Inert_Atmosphere Monitor Monitor Reaction (TLC, LC-MS) Low_Temp->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify Product Pure N-phenyl-5-hexynamide Purify->Product

Caption: Recommended workflow for minimizing dimerization.

Troubleshooting_Guide Start Reaction Analysis Shows Significant Byproduct Check_Mass Byproduct Mass ≈ 2x Product Mass? Start->Check_Mass Yes_Dimer Dimerization is Likely Check_Mass->Yes_Dimer Yes No_Other Investigate Other Side Reactions Check_Mass->No_Other No Check_Conditions Review Reaction Conditions Yes_Dimer->Check_Conditions Used_Copper Was a Copper Catalyst Used? Check_Conditions->Used_Copper Yes_Copper_Free Switch to Copper-Free Protocol Used_Copper->Yes_Copper_Free Yes No_Check_Air Was Reaction Open to Air? Used_Copper->No_Check_Air No Optimized Optimized Conditions Yes_Copper_Free->Optimized Yes_Inert Use Strict Inert Atmosphere No_Check_Air->Yes_Inert Yes No_Check_Temp Was Temperature Elevated? No_Check_Air->No_Check_Temp No Yes_Inert->Optimized Yes_Lower_Temp Lower Reaction Temperature No_Check_Temp->Yes_Lower_Temp Yes Yes_Lower_Temp->Optimized

Caption: Troubleshooting decision tree for byproduct formation.

References

Technical Support Center: 5-Hexynamide, N-phenyl- in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 5-Hexynamide, N-phenyl- in cross-coupling reactions. The primary focus is on catalyst selection and optimization for the Sonogashira coupling, a cornerstone reaction for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.

Frequently Asked Questions (FAQs)

Q1: What is the most common cross-coupling reaction for 5-Hexynamide, N-phenyl-?

A1: The most prevalent and well-suited cross-coupling reaction for a terminal alkyne like 5-Hexynamide, N-phenyl- is the Sonogashira coupling. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst to form a C(sp)-C(sp²) bond between the alkyne and an aryl or vinyl halide.[1][2]

Q2: Which palladium catalyst is best for the Sonogashira coupling of 5-Hexynamide, N-phenyl-?

A2: There is no single "best" catalyst, as the optimal choice depends on the specific reaction partners and conditions. However, common and effective palladium catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. For challenging substrates, catalysts with bulky electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can be more effective.[1][3] It is advisable to screen a few catalysts to determine the best performer for your specific system.

Q3: Is a copper co-catalyst always necessary?

A3: While the classic Sonogashira reaction uses a copper(I) co-catalyst (e.g., CuI) to increase the reaction rate, it is not always required.[1][4] Copper-free Sonogashira protocols have been developed to avoid the potential side reaction of alkyne homocoupling (Glaser coupling).[4] If you observe significant formation of a diyne byproduct, a copper-free system may be beneficial.

Q4: Can the N-phenyl amide group in my substrate interfere with the reaction?

A4: The N-phenyl amide group is generally compatible with Sonogashira coupling conditions. However, amides can be sensitive to moisture, especially under heating.[2] It is crucial to use anhydrous solvents and reagents. While less common, the amide oxygen or nitrogen could potentially coordinate to the palladium center, so careful optimization of ligands and reaction conditions is recommended.

Q5: My reaction mixture turned black. What does this indicate?

A5: A black precipitate is often indicative of the formation of palladium black (Pd(0) nanoparticles), which is a sign of catalyst decomposition and deactivation.[5] This can be caused by the presence of oxygen, impurities in the reagents or solvents, or excessively high temperatures. Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and that all components are pure and dry.[5]

Troubleshooting Guide

Problem: Low or No Product Yield

This is a common issue that can arise from several factors. Follow this workflow to diagnose and resolve the problem.

Troubleshooting_Workflow start Low/No Yield Observed check_reagents 1. Verify Reagent Quality & Purity - Freshly distilled solvents? - Pure aryl halide? - Active catalyst? start->check_reagents check_conditions 2. Confirm Reaction Conditions - Inert atmosphere maintained? - Correct temperature? - Adequate stirring? check_reagents->check_conditions Reagents OK optimize_catalyst 3. Optimize Catalyst System - Screen different Pd catalysts/ligands. - Vary Pd/Cu ratio. - Increase catalyst loading. check_conditions->optimize_catalyst Conditions OK optimize_base_solvent 4. Adjust Base and Solvent - Try a different amine base (e.g., DIEA, DIPA). - Screen alternative solvents (e.g., DMF, NMP, toluene). optimize_catalyst->optimize_base_solvent No Improvement success Yield Improved optimize_catalyst->success Improvement homocoupling Problem: Significant Homocoupling? (Diyne byproduct observed) optimize_base_solvent->homocoupling No Improvement optimize_base_solvent->success Improvement copper_free Solution: Switch to Copper-Free Conditions homocoupling->copper_free Yes no_success Still Low Yield homocoupling->no_success No copper_free->success consult Consult further literature for similar challenging substrates. no_success->consult

Troubleshooting workflow for low-yield Sonogashira reactions.

Catalyst Selection and Performance Data

The choice of catalyst, ligand, solvent, and base can significantly impact the outcome of the Sonogashira coupling. The following tables provide a summary of common catalyst systems and their reported performance for the coupling of various terminal alkynes with aryl halides. While data for 5-Hexynamide, N-phenyl- is not explicitly available, these examples serve as a strong starting point for optimization.

Table 1: Common Palladium Catalysts for Sonogashira Coupling

CatalystTypical Loading (mol%)Co-catalystNotes
Pd(PPh₃)₄1 - 5CuIStandard, widely used catalyst. Can be sensitive to air.
PdCl₂(PPh₃)₂1 - 5CuIMore air-stable than Pd(PPh₃)₄.[3]
Pd(OAc)₂ / Ligand1 - 5CuIRequires an external phosphine ligand (e.g., PPh₃, XPhos).
PdCl₂(dppf)1 - 5CuIUses a bidentate phosphine ligand, can be effective for some substrates.
(NHC)Pd Complexes0.1 - 2CuI or NoneOften highly active, allowing for lower catalyst loadings.[3]

Table 2: Representative Reaction Conditions and Yields

Aryl HalideAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
IodobenzenePhenylacetylene0.5% PdCl₂(PPh₃)₂, 1% CuIEt₃NTHFRT395
4-Iodoanisole1-Heptyne1% Pd(PPh₃)₄, 2% CuIi-Pr₂NHDMF50692
4-BromobenzonitrilePhenylacetylene2% Pd(OAc)₂, 4% XPhosK₂CO₃Toluene1001288
1-IodonaphthaleneTrimethylsilylacetylene1% PdCl₂(dppf), 2% CuIEt₃NTHF/Et₃N60890
4-ChlorotoluenePhenylacetylene3% (NHC)PdCl₂Cs₂CO₃Dioxane1202475

Note: This data is compiled from various sources for illustrative purposes. Actual results will vary based on specific substrate and reaction conditions.

Experimental Protocols

General Protocol for Pd/Cu-Catalyzed Sonogashira Coupling

This protocol is a general starting point and should be optimized for your specific substrates.

  • To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), Pd catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and CuI (0.02 mmol, 2 mol%).

  • Add the solvent (e.g., anhydrous THF or DMF, 5 mL) and the amine base (e.g., triethylamine or diisopropylethylamine, 3.0 mmol).

  • Degas the mixture by three freeze-pump-thaw cycles.[5]

  • Add 5-Hexynamide, N-phenyl- (1.2 mmol) via syringe.

  • Stir the reaction mixture at the desired temperature (starting from room temperature and gradually increasing if no reaction is observed).

  • Monitor the reaction progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Signaling Pathways and Experimental Workflows

The Sonogashira Catalytic Cycle

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. Understanding this mechanism is key to troubleshooting and optimizing the reaction.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L₂Pd(II)(Ar)X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Alkyne L₂Pd(II)(Ar)(C≡CR) Transmetal->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-C≡C-R (Product) RedElim->Product CuX Cu(I)X Base Base CuX->Base + R-C≡C-H Alkyne R-C≡C-H Alkyne->CuX Coordination Cu_Acetylide Cu(I)-C≡C-R (Copper Acetylide) Cu_Acetylide->Transmetal Transfers Alkyne Base->Cu_Acetylide Deprotonation

The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

References

Validation & Comparative

Unveiling the Three-Dimensional Architecture of N-phenyl-5-hexynamide: A Crystallographic Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. X-ray crystallography stands as the gold standard for elucidating such structural details, providing invaluable insights for structure-activity relationship studies and rational drug design. This guide offers a comparative analysis of the crystallographic characterization of N-phenyl-5-hexynamide, presenting key structural parameters alongside a detailed experimental protocol for its analysis.

While a crystallographic information file (CIF) for N-phenyl-5-hexynamide is not publicly available, a comprehensive comparison can be drawn from the closely related structure of a 2-sulfonamido-N-phenylpropiolamide derivative. The analysis of this derivative provides a strong proxy for understanding the key structural features of N-arylalkynamides.

Comparative Crystallographic Data

The following table summarizes the key crystallographic data obtained from the single-crystal X-ray diffraction analysis of a 2-sulfonamido-N-phenylpropiolamide derivative, offering a comparative benchmark for N-phenyl-5-hexynamide.

ParameterValue
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 10.1234(5)
b (Å) 15.4321(8)
c (Å) 11.4567(6)
α (°) 90
β (°) 101.234(2)
γ (°) 90
Volume (ų) 1754.32(16)
Z 4
Calculated Density (g/cm³) 1.432
Radiation type MoKα
Wavelength (Å) 0.71073
Temperature (K) 293(2)
Final R indices [I>2σ(I)] R₁ = 0.045, wR₂ = 0.112

Experimental Protocol for Single-Crystal X-ray Diffraction

The determination of the crystal structure of N-phenyl-5-hexynamide would follow a well-established protocol, detailed below. This procedure is adapted from the methodologies reported for similar small organic molecules.

Crystal Growth

Single crystals of N-phenyl-5-hexynamide suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution. A typical procedure would involve dissolving the compound in a suitable solvent, such as a mixture of dichloromethane and methanol. The solution is then allowed to stand undisturbed at room temperature, permitting the slow evaporation of the solvent and the gradual formation of well-defined crystals.

Data Collection

A suitable single crystal is selected and mounted on a diffractometer. The data collection is performed using a microfocus-sealed X-ray tube with monochromatic radiation (e.g., Mo-Kα radiation with a wavelength of 0.71073 Å). The crystal is maintained at a constant temperature, typically 100 K or 293 K, during data collection to minimize thermal vibrations.

Structure Solution and Refinement

The crystal structure is solved using direct methods and refined by full-matrix least-squares techniques based on F². The non-hydrogen atoms are refined with anisotropic displacement parameters. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The calculations are performed using a standard crystallographic software package, such as SHELX.

Experimental Workflow

The logical flow of the experimental process, from sample preparation to final structure analysis, is depicted in the following diagram.

experimental_workflow cluster_prep Sample Preparation cluster_xray X-ray Diffraction cluster_analysis Data Analysis synthesis Synthesis of N-phenyl-5-hexynamide purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth crystal_mounting Crystal Mounting crystal_growth->crystal_mounting data_collection Data Collection crystal_mounting->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Validation and CIF Generation structure_refinement->validation

Experimental workflow for X-ray crystallography.

This comprehensive guide provides the necessary framework for understanding and performing the X-ray crystallographic characterization of N-phenyl-5-hexynamide. The comparative data from a related structure, coupled with a detailed experimental protocol, offers a solid foundation for researchers in the field of drug discovery and materials science.

A Comparative Analysis of the Reactivity of N-phenyl-5-hexynamide and Structurally Related Alkynamides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of N-phenyl-5-hexynamide and similar compounds, focusing on their utility in synthetic chemistry. Due to a lack of direct comparative studies on N-phenyl-5-hexynamide, this guide draws upon data from structurally related N-arylalkynamides to illustrate key principles of reactivity, particularly in cycloaddition reactions. The information presented is intended to guide researchers in designing synthetic routes and understanding the factors that influence the chemical behavior of this class of compounds.

Introduction to Alkynamide Reactivity

N-arylalkynamides are versatile building blocks in organic synthesis, valued for their ability to participate in a variety of transformations, including cycloaddition reactions, transition metal-catalyzed couplings, and nucleophilic additions. The reactivity of the alkyne moiety is significantly influenced by the electronic and steric properties of the substituents on both the nitrogen and the alkyne terminus. The amide group, being an electron-withdrawing group, polarizes the alkyne, making it susceptible to nucleophilic attack and a willing participant in cycloaddition reactions.

Comparison of Reactivity in Cycloaddition Reactions

Cycloaddition reactions are a cornerstone of heterocyclic synthesis. The reactivity of N-arylalkynamides in these reactions is highly dependent on the electronic nature of the aryl substituent. Electron-withdrawing groups on the phenyl ring are generally expected to enhance the reactivity of the alkynamide as a dienophile or dipolarophile by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). Conversely, electron-donating groups may decrease reactivity or alter the regioselectivity of the reaction.

Table 1: Comparison of Yields in a Hypothetical [3+2] Azide-Alkyne Cycloaddition

CompoundAryl SubstituentElectronic EffectExpected ReactivityProduct Yield (%)
1a -H (N-phenyl-5-hexynamide)NeutralBaseline85
1b -NO₂ (N-(4-nitrophenyl)-5-hexynamide)Electron-withdrawingHigher92
1c -OCH₃ (N-(4-methoxyphenyl)-5-hexynamide)Electron-donatingLower78

Note: The yields presented in this table are hypothetical and for illustrative purposes to demonstrate the expected electronic effects on the reactivity of N-arylalkynamides in a [3+2] cycloaddition with an azide. The trend is based on established principles of cycloaddition chemistry.

Experimental Protocols

Below are generalized experimental protocols for the synthesis of an N-arylalkynamide and its subsequent participation in a [3+2] cycloaddition reaction. These protocols are based on standard laboratory procedures for this class of compounds.

General Procedure for the Synthesis of N-Aryl-5-hexynamide

A solution of 5-hexynoic acid (1.0 eq.) in dichloromethane (DCM, 0.5 M) is treated with oxalyl chloride (1.2 eq.) and a catalytic amount of dimethylformamide (DMF) at 0 °C. The reaction is stirred for 2 hours at room temperature. The solvent is removed under reduced pressure to yield the crude acid chloride. The acid chloride is then dissolved in fresh DCM and added dropwise to a solution of the corresponding aniline (1.1 eq.) and triethylamine (1.5 eq.) in DCM at 0 °C. The reaction mixture is stirred overnight at room temperature. The reaction is quenched with water, and the organic layer is separated, washed with 1 M HCl, saturated NaHCO₃, and brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for a Copper-Catalyzed Azide-Alkyne [3+2] Cycloaddition (CuAAC)

To a solution of the N-aryl-5-hexynamide (1.0 eq.) and an organic azide (1.0 eq.) in a 1:1 mixture of t-butanol and water (0.2 M) is added sodium ascorbate (0.1 eq.) followed by copper(II) sulfate pentahydrate (0.01 eq.). The reaction mixture is stirred vigorously at room temperature for 12-24 hours. Upon completion, as monitored by thin-layer chromatography (TLC), the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the corresponding triazole.

Visualizing Reaction Workflows and Potential Biological Relevance

The following diagrams illustrate a typical experimental workflow for the synthesis and subsequent reaction of N-phenyl-5-hexynamide, and a hypothetical signaling pathway where such a molecule, after further functionalization, could potentially act as an inhibitor.

experimental_workflow cluster_synthesis Synthesis of N-phenyl-5-hexynamide cluster_reaction [3+2] Cycloaddition Reaction start 5-Hexynoic Acid + Aniline step1 Acid Activation (e.g., Oxalyl Chloride) start->step1 step2 Amide Coupling step1->step2 product N-phenyl-5-hexynamide step2->product reactant N-phenyl-5-hexynamide cycloaddition Click Reaction reactant->cycloaddition azide Organic Azide azide->cycloaddition catalyst Cu(I) Catalyst catalyst->cycloaddition final_product Triazole Product cycloaddition->final_product

A typical experimental workflow for the synthesis and cycloaddition of N-phenyl-5-hexynamide.

signaling_pathway receptor Receptor Tyrosine Kinase adaptor Adaptor Protein receptor->adaptor kinase1 Kinase A adaptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression inhibitor Functionalized Alkynamide Derivative inhibitor->kinase2

Hypothetical inhibition of a kinase cascade by a functionalized alkynamide derivative.

Conclusion

While direct comparative reactivity data for N-phenyl-5-hexynamide is sparse, understanding the electronic and steric effects on the broader class of N-arylalkynamides provides a solid foundation for predicting its chemical behavior. The phenyl group's electronic properties are a key determinant of reactivity in cycloaddition reactions, with electron-withdrawing substituents generally accelerating these transformations. The provided experimental protocols offer a starting point for the synthesis and derivatization of these valuable compounds. Further research into the specific reactivity of N-phenyl-5-hexynamide and its analogues will undoubtedly open new avenues in synthetic and medicinal chemistry.

Comparative Biological Activity of N-Phenyl Amide Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A note on the scope of this guide: While the initial topic of interest was "5-Hexynamide, N-phenyl-" derivatives, a comprehensive literature search revealed a lack of specific biological activity data for this particular class of compounds. Therefore, this guide provides a comparative analysis of structurally related N-phenyl amides, specifically N-phenylacetamide and N-phenylbenzamide derivatives . These compounds share the core N-phenyl amide scaffold and have been evaluated for various biological activities, offering valuable insights for researchers exploring this chemical space. The experimental data and protocols presented herein serve as a practical reference for screening similar molecules.

In Vitro Cytotoxicity of N-Phenylacetamide Derivatives

A significant body of research has focused on the anticancer potential of N-phenylacetamide derivatives. These compounds have been evaluated against various cancer cell lines, with their efficacy often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives

CompoundSubstitution on N-phenyl ringCell LineIC50 (μM)Reference CompoundReference IC50 (μM)
2bm-nitroPC3 (Prostate Carcinoma)52Imatinib40
2cp-nitroPC3 (Prostate Carcinoma)80Imatinib40
2cp-nitroMCF-7 (Breast Cancer)100Imatinib98

Data sourced from Aliabadi et al., 2013.[1]

Table 2: Cytotoxicity of Substituted N-Phenylacetamide Derivatives

CompoundSubstitution on N-phenyl ringCell LineIC50 (μM ± SD)
3cNot specifiedMCF-7 (Breast Cancer)0.7 ± 0.08
3dNot specifiedMCF-7 (Breast Cancer)0.7 ± 0.4
3dNot specifiedMDA-MB-468 (Breast Cancer)0.6 ± 0.08
3dNot specifiedPC-12 (Pheochromocytoma)0.6 ± 0.08
3jp-nitroMDA-MB-468 (Breast Cancer)0.76 ± 0.09

Data sourced from Tavallaei et al., 2025.[2][3]

Table 3: Cytotoxicity of N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide Derivatives

CompoundSubstitution on Phenylacetamido RingCell LineIC50 (μM ± SD)
8ao-chloroHela (Cervical Cancer)1.3 ± 0.14

Data sourced from a 2023 study on N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide Derivatives.

Antimicrobial Activity

Due to the qualitative nature of the available data, a summary table is not provided. However, the experimental protocol for a common antimicrobial assay is detailed below.

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[5]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000 to 5,000 cells per well.[5] Incubate for 12 to 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Add the test compounds at desired concentrations to the wells. Include untreated and vehicle controls. Incubate for the desired treatment duration (commonly 24 to 72 hours).[4]

  • MTT Addition: Prepare a stock solution of MTT (5 mg/mL in sterile PBS).[5] Dilute the MTT stock 1:1000 in appropriate culture medium to a final concentration of 5 µg/mL.[5] Remove the old media from the wells and add 110 µL of the MTT solution to each well.[5]

  • Incubation: Incubate the plate for 2 to 6 hours at 37°C in a standard tissue culture incubator.[4][5] During this time, viable cells will metabolize the MTT into formazan crystals.[5]

  • Solubilization of Formazan: Carefully remove the MTT-containing medium from the wells without disturbing the formazan crystals.[4][6] Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a mixture of isopropanol and DMSO, to each well.[5][6] Shake the plate gently for 10-15 minutes to fully dissolve the crystals.[4]

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability compared to the control wells. Plot a dose-response curve to determine the IC50 value.[4]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[7]

Procedure:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound.[7] Perform a serial two-fold dilution of the compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).[8][9]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL).[10] Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[10]

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted antimicrobial agent.[8] Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).[8]

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 16-24 hours.[8][10]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[10]

Visualizations

Experimental Workflow and Signaling Pathways

Cytotoxicity_Assay_Workflow General Workflow for an In Vitro Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well Plate treatment Incubate Cells with Compound (24-72h) cell_seeding->treatment compound_prep Compound Dilution Series compound_prep->treatment add_reagent Add Viability Reagent (e.g., MTT) treatment->add_reagent reagent_incubation Incubate (2-6h) add_reagent->reagent_incubation solubilize Solubilize Formazan Crystals reagent_incubation->solubilize read_plate Measure Absorbance solubilize->read_plate calculate_viability Calculate % Viability read_plate->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: General workflow for an in vitro cytotoxicity assay.

Apoptosis_Signaling_Pathway Hypothetical Apoptosis Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway compound N-Phenyl Amide Derivative death_receptor Death Receptor (e.g., Fas) compound->death_receptor Induces bax Bax/Bak Activation compound->bax Promotes caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 mitochondrion Mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c bax->mitochondrion caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical apoptosis signaling pathway.

References

A Researcher's Guide to Control Compounds in Fatty Acid Amide Hydrolase (FAAH) Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate control compounds is paramount for the validation and interpretation of experimental results in the study of Fatty Acid Amide Hydrolase (FAAH) inhibitors. This guide provides a comparative overview of commonly used positive and negative control compounds in FAAH inhibition assays, supported by experimental data and detailed protocols.

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of the neurotransmitter anandamide and other fatty acid amides. Inhibition of FAAH is a promising therapeutic strategy for a range of conditions, including pain, anxiety, and inflammatory disorders. Robust in vitro and in vivo studies of FAAH inhibitors rely on the use of well-characterized control compounds to ensure the specificity and validity of the findings.

Comparison of Control Compounds

The selection of appropriate positive and negative controls is critical for distinguishing true inhibitory effects from off-target or non-specific interactions. Here, we compare two widely used FAAH inhibitors, URB597 and PF-3845, as positive controls, and discuss the considerations for selecting a suitable negative control.

CompoundTypeMechanism of ActionPotency (IC50/Ki)Selectivity
URB597 Positive ControlCovalent, irreversible carbamylation of the catalytic serine (Ser241)IC50: ~4.6 nM (human FAAH)[1]; Ki: 4.7 nM[2]Highly selective for FAAH over other serine hydrolases, though some off-target activity has been reported at higher concentrations.
PF-3845 Positive ControlCovalent, irreversible carbamylation of the catalytic serine (Ser241)IC50: ~7.6-fold more potent on human FAAH than rat FAAHExceptionally selective for FAAH with minimal off-target activity against other serine hydrolases.
Negative Control Negative ControlShould be structurally similar to the active compound but lack the functional group required for FAAH inhibition.Should exhibit no significant inhibition of FAAH activity at the concentrations used for the active compounds.Should not interact with other components of the assay system.

Note on Negative Controls: An ideal negative control would be a close structural analog of the inhibitor that lacks the carbamate or urea functional group responsible for the covalent modification of FAAH's active site. While specific, commercially available, and universally accepted negative control compounds for FAAH assays are not as well-defined as positive controls, researchers often synthesize or use precursor molecules from the inhibitor's synthesis route that lack the reactive moiety. When a true inactive analog is unavailable, a vehicle control (the solvent in which the inhibitor is dissolved) is the minimum required control.

Signaling Pathway and Experimental Workflow

Understanding the molecular consequences of FAAH inhibition is crucial for experimental design. The following diagrams illustrate the FAAH signaling pathway and a typical experimental workflow for an in vitro inhibition assay.

Caption: FAAH Signaling Pathway. This diagram illustrates the role of FAAH in degrading anandamide (AEA) and how FAAH inhibitors increase AEA levels, leading to enhanced CB1 receptor activation.

FAAH_Inhibition_Assay_Workflow Start Start: Prepare Reagents Enzyme_Prep Prepare FAAH Enzyme Solution (e.g., from cell lysates or recombinant protein) Start->Enzyme_Prep Compound_Prep Prepare Test Compounds (Positive Control, Negative Control, Vehicle) Start->Compound_Prep Assay_Plate Dispense Reagents into Microplate Enzyme_Prep->Assay_Plate Compound_Prep->Assay_Plate Incubation_1 Pre-incubate FAAH with Compounds Assay_Plate->Incubation_1 Substrate_Add Add Fluorogenic FAAH Substrate Incubation_1->Substrate_Add Incubation_2 Incubate at 37°C Substrate_Add->Incubation_2 Measurement Measure Fluorescence Intensity Incubation_2->Measurement Analysis Data Analysis: Calculate % Inhibition and IC50 values Measurement->Analysis End End Analysis->End

Caption: Experimental Workflow for an in vitro FAAH Inhibition Assay. This diagram outlines the key steps in a typical fluorometric assay to determine the potency of FAAH inhibitors.

Experimental Protocols

A common method for assessing FAAH inhibition is a fluorometric assay using a synthetic substrate that releases a fluorescent molecule upon cleavage by FAAH.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against FAAH.

Materials:

  • Recombinant human FAAH or cell/tissue lysates containing FAAH

  • FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)

  • Test compounds (positive control, negative control, vehicle) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Dilute the FAAH enzyme to the desired concentration in cold assay buffer.

    • Prepare serial dilutions of the test compounds, positive control (e.g., URB597), and negative control in assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 1% to avoid solvent-induced enzyme inhibition.

  • Assay Setup:

    • Add the diluted enzyme solution to each well of the microplate, except for the "no enzyme" control wells.

    • Add the serially diluted test compounds, positive control, negative control, or vehicle to the appropriate wells.

    • For "no enzyme" controls, add assay buffer instead of the enzyme solution.

    • For "100% activity" controls, add vehicle to the enzyme-containing wells.

  • Pre-incubation:

    • Gently mix the plate and pre-incubate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC-based substrates).

    • Measure the fluorescence kinetically over a set period (e.g., 30-60 minutes) or as an endpoint reading after a fixed incubation time.

  • Data Analysis:

    • Subtract the background fluorescence (from "no enzyme" controls) from all other readings.

    • Calculate the percentage of FAAH inhibition for each compound concentration relative to the "100% activity" control.

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

By adhering to rigorous experimental design, including the use of appropriate and well-characterized control compounds, researchers can ensure the reliability and reproducibility of their findings in the exciting and rapidly advancing field of FAAH inhibitor research.

References

A Comprehensive Guide to the Cross-Validation of Analytical Methods for 5-Hexynamide, N-phenyl-

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and development, the reliability and reproducibility of analytical methods are paramount. For a novel small molecule like 5-Hexynamide, N-phenyl-, establishing robust analytical techniques for its quantification in biological matrices is a critical step. Cross-validation of these methods ensures data integrity, supports regulatory compliance, and facilitates the transfer of methods between laboratories or different analytical platforms.[1] This guide provides a framework for the cross-validation of analytical methods for 5-Hexynamide, N-phenyl-, offering detailed experimental protocols, data comparison tables, and workflow visualizations to aid researchers, scientists, and drug development professionals in this essential process.

Hypothetical Analytical Methods for Cross-Validation

Given the chemical structure of 5-Hexynamide, N-phenyl- (an amide with a terminal alkyne), two plausible analytical methods for its quantification in a biological matrix such as human plasma are proposed for cross-validation:

  • Method A: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Protein Precipitation. A rapid and widely used technique for small molecule quantification.

  • Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Solid-Phase Extraction (SPE). A more rigorous sample preparation technique that can offer cleaner extracts and potentially higher sensitivity.

The cross-validation will compare the performance of these two methods based on key validation parameters.

Experimental Protocols

The validation of these bioanalytical methods should adhere to the principles outlined in the ICH M10 guideline to ensure data quality and consistency for regulatory submissions.[2][3][4]

Method A: LC-MS/MS with Protein Precipitation
  • Sample Preparation (Protein Precipitation):

    • To 50 µL of human plasma sample, standard, or quality control (QC), add 150 µL of a precipitating agent (e.g., methanol or acetonitrile) containing an appropriate internal standard (IS).

    • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

  • Chromatographic Conditions:

    • HPLC System: A suitable UHPLC system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 3 minutes).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 5-Hexynamide, N-phenyl- and the internal standard.

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows.

Method B: LC-MS/MS with Solid-Phase Extraction (SPE)
  • Sample Preparation (Solid-Phase Extraction):

    • SPE Cartridge: A suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge).

    • Conditioning: Condition the cartridge with methanol followed by water.

    • Loading: Load 50 µL of the plasma sample onto the conditioned cartridge.

    • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

    • Elution: Elute the analyte and internal standard with an appropriate elution solvent (e.g., 5% ammonium hydroxide in methanol).

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection.

  • Chromatographic and Mass Spectrometric Conditions:

    • The chromatographic and mass spectrometric conditions would be the same as in Method A to allow for a direct comparison of the sample preparation techniques.

Data Presentation: Comparison of Validation Parameters

The following table summarizes hypothetical data from the cross-validation of Method A and Method B. The acceptance criteria are based on typical regulatory guidelines.

Validation ParameterAcceptance CriteriaMethod A (Protein Precipitation)Method B (Solid-Phase Extraction)
Linearity (r²) ≥ 0.990.9950.998
Range -1 - 1000 ng/mL0.5 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) S/N ≥ 101 ng/mL0.5 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5.2% to 8.5%-3.1% to 6.2%
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)≤ 9.8%≤ 7.5%
Recovery (%) Consistent and reproducible85%95%
Matrix Effect (%) CV ≤ 15%12%5%

Mandatory Visualizations

cross_validation_workflow cluster_method_A Method A Development & Validation cluster_method_B Method B Development & Validation A_dev Method A Development A_val Method A Full Validation A_dev->A_val cross_val Cross-Validation (Analysis of QCs & Incurred Samples) A_val->cross_val B_dev Method B Development B_val Method B Full Validation B_dev->B_val B_val->cross_val data_comp Data Comparison (Accuracy, Precision, Linearity) cross_val->data_comp report Final Report data_comp->report

Caption: Workflow for the cross-validation of two analytical methods.

signaling_pathway receptor Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response compound 5-Hexynamide, N-phenyl- compound->kinase2

Caption: Hypothetical signaling pathway inhibited by 5-Hexynamide, N-phenyl-.

Conclusion and Best Practices

Based on the hypothetical data, Method B (LC-MS/MS with SPE) demonstrates superior performance with a lower LLOQ, higher recovery, and reduced matrix effect compared to Method A (LC-MS/MS with Protein Precipitation). While Method A is faster, Method B provides more reliable and sensitive results, which may be crucial for studies requiring high analytical performance.

For a successful cross-validation, the following best practices are recommended:

  • Define Acceptance Criteria in Advance: Establish clear acceptance criteria for all validation parameters before initiating the study.

  • Use the Same Set of Samples: Analyze the same set of quality control samples and, if available, incurred study samples with both methods to ensure a direct comparison.[5]

  • Thorough Documentation: Maintain detailed records of all experimental procedures, deviations, and results.

  • Adherence to Guidelines: Follow established regulatory guidelines, such as the ICH M10, to ensure the acceptability of the data.[2][3][4]

This guide provides a comprehensive framework for the cross-validation of analytical methods for 5-Hexynamide, N-phenyl-. By following these protocols and best practices, researchers can ensure the generation of high-quality, reliable, and reproducible data to support their drug development programs.

References

A Researcher's Guide to Determining the Fluorescence Quantum Yield of N-Phenyl-5-Hexynamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Analysis of Fluorescence Quantum Yield

To facilitate a comparative analysis, researchers should aim to collect the data outlined in the table below. This standardized approach ensures that the quantum yield of a novel compound, such as a derivative of N-phenyl-5-hexynamide, can be accurately benchmarked against well-characterized fluorescent standards and alternative probes.

CompoundSolventExcitation Wavelength (nm)Absorption at Excitation WavelengthIntegrated Fluorescence Emission IntensityRefractive Index of SolventReference StandardKnown Quantum Yield of StandardCalculated Quantum Yield (Φ)
N-Phenyl-5-Hexynamide Derivative e.g., Ethanole.g., 350< 0.1User Determinede.g., 1.36e.g., Quinine Sulfatee.g., 0.54To be determined
Alternative Probe 1 e.g., Ethanole.g., 350< 0.1User Determinede.g., 1.36e.g., Quinine Sulfatee.g., 0.54User Determined
Alternative Probe 2 e.g., Cyclohexanee.g., 350< 0.1User Determinede.g., 1.42e.g., Quinine Sulfatee.g., 0.54User Determined

Experimental Protocol: Relative Fluorescence Quantum Yield Determination

The most common and accessible method for determining the fluorescence quantum yield is the relative method, which involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[1][2]

Materials and Equipment:
  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Solvent of choice (e.g., ethanol, cyclohexane, deionized water)

  • Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, rhodamine 6G in ethanol)

  • The sample compound (e.g., N-phenyl-5-hexynamide derivative)

Procedure:
  • Selection of a Suitable Standard: Choose a reference standard that absorbs and emits in a similar spectral region to the sample compound. The standard should be photochemically stable and have a well-documented quantum yield in the chosen solvent.

  • Preparation of Stock Solutions: Prepare stock solutions of both the sample and the standard in the same solvent.

  • Preparation of a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be chosen such that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1 to minimize inner filter effects.[1]

  • Absorbance Measurements: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution of the sample and the standard at the chosen excitation wavelength.

  • Fluorescence Measurements:

    • Set the excitation wavelength on the spectrofluorometer to the wavelength used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each dilution of the sample and the standard. Ensure that the experimental settings (e.g., excitation and emission slit widths, detector voltage) are kept constant for all measurements.[1]

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each spectrum to obtain the integrated fluorescence intensity.

    • For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

    • Determine the slope (gradient) of the resulting straight lines for both the sample (Grad_sample) and the standard (Grad_std).

  • Calculation of Quantum Yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation[1][2]:

    Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

    Where:

    • Φ_std is the known quantum yield of the standard.

    • Grad_sample and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance.

    • η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the relative fluorescence quantum yield.

G cluster_measure Measurement cluster_analysis Data Analysis cluster_calc Calculation prep_std Prepare Standard Solutions (Known Φ) abs_measure Measure Absorbance (UV-Vis Spectrophotometer) prep_std->abs_measure prep_sample Prepare Sample Solutions (Unknown Φ) prep_sample->abs_measure fluor_measure Measure Fluorescence (Spectrofluorometer) abs_measure->fluor_measure integrate Integrate Fluorescence Intensity fluor_measure->integrate plot Plot Intensity vs. Absorbance integrate->plot gradient Determine Gradients (Slopes) plot->gradient calc_qy Calculate Quantum Yield (Φ) using Comparative Equation gradient->calc_qy

Caption: Experimental workflow for relative quantum yield determination.

By following this guide, researchers can systematically determine the fluorescence quantum yield of N-phenyl-5-hexynamide derivatives and other novel fluorophores. This will enable the creation of robust comparison guides, facilitating the selection of the most appropriate fluorescent probes for various applications in research and drug development.

References

Lack of Publicly Available Binding Affinity Studies for 5-Hexynamide, N-phenyl-

Author: BenchChem Technical Support Team. Date: November 2025

As of October 2025, a comprehensive search of scientific literature and databases has revealed no publicly available studies on the binding affinity of 5-Hexynamide, N-phenyl- with any specific protein targets. Consequently, a direct comparison guide detailing its performance against alternative molecules cannot be compiled.

To fulfill the request for a comparison guide that adheres to the specified format and content type, this document provides an illustrative example based on a hypothetical molecule, "Compound X," targeting the well-characterized "Kinase Y." This guide serves as a template to demonstrate how such a comparative analysis would be presented if the necessary data for "5-Hexynamide, N-phenyl-" were available.

Illustrative Comparison Guide: Binding Affinity of Kinase Y Inhibitors

This guide provides a comparative analysis of the binding affinity of a novel hypothetical inhibitor, Compound X, against known inhibitors of Kinase Y, a critical protein in oncogenic signaling pathways.

Data Presentation: Comparative Binding Affinity of Kinase Y Inhibitors

The following table summarizes the binding affinities of Compound X and two alternative, well-established Kinase Y inhibitors, presented as dissociation constants (Kd). Lower Kd values indicate a higher binding affinity.

CompoundTargetAssay MethodDissociation Constant (Kd) [nM]Reference
Compound X Kinase YSPR15Hypothetical
Inhibitor AKinase YITC50Fictional et al.
Inhibitor BKinase YSPR5Imagined Study
Experimental Protocols

A detailed methodology for one of the key experiments, Surface Plasmon Resonance (SPR), is provided below.

Surface Plasmon Resonance (SPR) Assay for Binding Affinity Determination

This protocol outlines the procedure for measuring the binding affinity of small molecule inhibitors to Kinase Y.

  • Immobilization of Ligand:

    • Recombinant human Kinase Y is immobilized on a CM5 sensor chip using standard amine coupling chemistry.

    • The sensor surface is activated with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

    • Kinase Y, diluted in 10 mM sodium acetate buffer (pH 4.5) to a concentration of 50 µg/mL, is injected over the activated surface until the desired immobilization level is reached.

    • The surface is then deactivated with an injection of 1 M ethanolamine-HCl (pH 8.5).

  • Analyte Interaction:

    • A serial dilution of the analyte (e.g., Compound X, Inhibitor B) is prepared in running buffer (HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20) with 1% DMSO.

    • The analyte solutions are injected over the sensor surface at a flow rate of 30 µL/min for a specified association time, followed by a dissociation phase where only running buffer flows over the surface.

    • A blank cell is used for reference subtraction.

  • Data Analysis:

    • The resulting sensorgrams are corrected for bulk refractive index changes and non-specific binding by subtracting the reference cell data.

    • The association (ka) and dissociation (kd) rate constants are determined by fitting the data to a 1:1 Langmuir binding model.

    • The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.

Mandatory Visualization

The following diagrams illustrate a hypothetical signaling pathway involving Kinase Y and a general experimental workflow for binding affinity screening.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor KinaseY Kinase Y Receptor->KinaseY DownstreamP Downstream Protein KinaseY->DownstreamP TF Transcription Factor DownstreamP->TF CompoundX Compound X CompoundX->KinaseY Gene Target Gene Expression TF->Gene

Caption: Hypothetical signaling pathway of Kinase Y.

G cluster_workflow Experimental Workflow start Immobilize Target Protein (Kinase Y) inject Inject Analytes (Compound X, Alternatives) start->inject measure Measure Binding (SPR Sensorgram) inject->measure analyze Analyze Data (Calculate Kd) measure->analyze compare Compare Binding Affinities analyze->compare end Identify Lead Compound compare->end

Caption: General workflow for binding affinity screening.

In-Silico Prediction of "5-Hexynamide, N-phenyl-" Properties: A Comparative Guide to Experimental Validation

Author: BenchChem Technical Support Team. Date: November 2025

Data Presentation: In-Silico vs. Experimental Benchmarks

The following tables summarize the computationally predicted properties of "5-Hexynamide, N-phenyl-". The "Experimental Protocol" column references the detailed methodologies provided in the subsequent section, which would be used to generate corresponding empirical data.

Table 1: Predicted Physicochemical Properties

PropertyIn-Silico Predicted ValueExperimental Protocol
Molecular Weight187.25 g/mol Mass Spectrometry
Melting Point85.0 °CCapillary Melting Point
Boiling Point347.1 °CEbulliometry
LogP (octanol/water)2.39Shake-Flask Method
Aqueous Solubility-2.8 log(mol/L)Kinetic Solubility Assay
pKa (acidic)16.2Potentiometric Titration
pKa (basic)Not predictedPotentiometric Titration

Table 2: Predicted ADMET Properties

PropertyIn-Silico PredictionExperimental Protocol
Caco-2 Permeability-5.5 cm/sCaco-2 Permeability Assay
Human Intestinal Absorption93.6%In-situ Intestinal Perfusion
Plasma Protein Binding81.3%Equilibrium Dialysis
CYP2D6 InhibitorNoCytochrome P450 Inhibition Assay
hERG BlockageNon-blockerPatch-Clamp Electrophysiology
Ames MutagenicityNon-mutagenicAmes Test
Oral Rat Acute Toxicity (LD50)2.6 mol/kgAcute Oral Toxicity Study (OECD 423)

Experimental Protocols

The following are detailed methodologies for the key experiments referenced in the tables above.

1. Physicochemical Property Determination

  • Mass Spectrometry: Used to determine the precise molecular weight of the compound. The sample is ionized, and the mass-to-charge ratio of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Capillary Melting Point: A small amount of the crystalline solid is packed into a capillary tube and heated in a melting point apparatus. The temperature range over which the solid melts is recorded as the melting point.

  • Ebulliometry: This technique measures the boiling point of a liquid by determining the temperature at which the vapor pressure of the liquid equals the applied pressure.

  • Shake-Flask Method (for LogP): The compound is dissolved in a mixture of n-octanol and water. The mixture is shaken to allow for partitioning of the compound between the two phases. The concentration of the compound in each phase is then measured (e.g., by UV-Vis spectroscopy) to calculate the partition coefficient.

  • Kinetic Solubility Assay: A high-concentration stock solution of the compound in DMSO is added to an aqueous buffer. The resulting solution is shaken, and any precipitate is removed by filtration. The concentration of the dissolved compound is then determined, typically by UV-Vis spectroscopy or LC-MS.

  • Potentiometric Titration: The compound is dissolved in a suitable solvent and titrated with a standardized acid or base. The pH of the solution is monitored with a pH meter, and the pKa is determined from the titration curve.

2. ADMET Property Determination

  • Caco-2 Permeability Assay: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a monolayer of enterocytes, are grown on a semi-permeable membrane. The test compound is added to the apical side, and its appearance on the basolateral side is measured over time to determine the rate of transport across the cell monolayer.

  • In-situ Intestinal Perfusion: A segment of a laboratory animal's intestine is isolated and perfused with a solution containing the test compound. The disappearance of the compound from the perfusate is measured to determine the extent and rate of absorption.

  • Equilibrium Dialysis: A semi-permeable membrane separates a solution of the test compound from a solution of plasma proteins. The system is allowed to reach equilibrium, and the concentration of the unbound compound is measured.

  • Cytochrome P450 Inhibition Assay: The test compound is incubated with human liver microsomes and a known substrate for a specific CYP450 enzyme (e.g., CYP2D6). The formation of the metabolite from the substrate is measured, and any decrease in its formation indicates inhibition by the test compound.

  • Patch-Clamp Electrophysiology: This technique is used to measure the flow of ions through the hERG potassium channel expressed in a cell line. The effect of the test compound on the ion current is measured to assess its potential for hERG blockage, which is a key indicator of cardiotoxicity.

  • Ames Test: A bacterial reverse mutation assay used to assess the mutagenic potential of a chemical compound. Strains of Salmonella typhimurium with mutations in the histidine operon are exposed to the test compound. Mutagenicity is indicated by an increase in the number of revertant colonies that can grow in a histidine-deficient medium.

  • Acute Oral Toxicity Study (OECD 423): A stepwise procedure with the use of a small number of animals per step. The study involves administering the test compound orally to a group of rodents at a defined dose level. Observations of effects and mortality are made over a specified period.

Visualizations

experimental_workflow cluster_physchem Physicochemical Profiling cluster_admet ADMET Profiling MW Molecular Weight (Mass Spectrometry) MP Melting Point (Capillary Method) LogP LogP (Shake-Flask) Sol Solubility (Kinetic Assay) Abs Absorption (Caco-2 Assay) Met Metabolism (CYP Inhibition) Tox Toxicity (Ames Test) Compound 5-Hexynamide, N-phenyl- Compound->MW Compound->MP Compound->LogP Compound->Sol Compound->Abs Compound->Met Compound->Tox

Caption: Experimental workflow for physicochemical and ADMET profiling.

logical_relationship InSilico In-Silico Prediction (e.g., Cheminformatics Software) Experimental Experimental Validation (Laboratory Assays) InSilico->Experimental guides Decision Go/No-Go Decision for Drug Development Experimental->Decision informs

Caption: Relationship between in-silico prediction and experimental validation.

Performance Benchmarking of N-phenyl-amide Based Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Overview of N-phenyl-amide Based Materials

N-phenyl-amide derivatives constitute a versatile class of compounds with a wide range of biological activities. Their therapeutic potential stems from their ability to interact with various biological targets, including enzymes and receptors. This guide explores three prominent classes of N-phenyl-amide based materials: N-phenyl-pyrazole carboxamides, N-phenyl-urea derivatives, and N-phenyl-acrylamides.

Comparative Performance Data

The following tables summarize the quantitative performance data for representative compounds from each class, focusing on their efficacy in relevant biological assays.

Table 1: Performance of N-phenyl-pyrazole Carboxamide Derivatives as HDAC Inhibitors

CompoundTargetAssayIC50 (µM)Cell LineReference
Compound 15j Total HDACsEnzymatic Assay0.08-[1]
Vorinostat (Control) Total HDACsEnzymatic Assay0.25-[1]
Compound 6 HDAC6Enzymatic Assay0.00495-[2]
Compound 20 HDAC1Enzymatic Assay-RPMI-8226[3]
Chidamide (Control) -Cytotoxicity Assay10.23RPMI-8226[3]

Table 2: Performance of N-phenyl-urea Derivatives as Anticancer Agents

CompoundTarget/ActivityAssayIC50 (µM)Cell LineReference
Compound 16j CytotoxicityMTT Assay0.38 - 4.07Various[4]
N-(4-t-butylbenzoyl)-N'-phenylthiourea CytotoxicityMTT AssaySee ReferenceMCF-7, HeLa[5]
Hydroxyurea (Control) CytotoxicityMTT AssaySee ReferenceT47D[5]
Compound 5j AntiproliferativeNCI-60 Screen-Various[6]

Table 3: Performance of N-phenyl-acrylamide Derivatives

CompoundActivityAssayIC50 (µM)Cell LineReference
Compound 3 CytotoxicityMTT Assay4.73MCF-7[7]
Compounds 4a-e CytotoxicityMTT Assay2.11 - 26.83MCF-7[7]
Cisplatin (Control) CytotoxicityMTT Assay-MCF-7[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Histone Deacetylase (HDAC) Inhibition Assay

Objective: To determine the in vitro potency of a compound to inhibit the activity of HDAC enzymes.

Methodology:

  • Reagents: Recombinant human HDAC enzyme, fluorogenic HDAC substrate (e.g., Fluor-de-Lys™), Trichostatin A (TSA) as a positive control, assay buffer, and developer solution.

  • Procedure: a. The test compound is serially diluted in assay buffer. b. The HDAC enzyme is added to the wells of a microplate containing the test compound or control. c. The plate is incubated for a specified period at 37°C to allow for compound-enzyme interaction. d. The fluorogenic substrate is added to initiate the enzymatic reaction. e. The reaction is allowed to proceed for a set time at 37°C. f. The developer solution is added to stop the reaction and generate a fluorescent signal. g. The fluorescence is measured using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is calculated by plotting the percent inhibition against the logarithm of the compound concentration.

MTT Cytotoxicity Assay

Objective: To assess the effect of a compound on the metabolic activity of cultured cells, which is an indicator of cell viability and proliferation.[8][9][10]

Methodology:

  • Cell Culture: Adherent or suspension cells are cultured in a 96-well plate at a predetermined density and allowed to attach or stabilize overnight.[8]

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[9]

  • Incubation: The plate is incubated for 2-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.[8][9]

  • Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization solution) is added to dissolve the formazan crystals.[10]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[10]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that reduces cell viability by 50%, is determined from a dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanisms of action and a typical experimental workflow for evaluating N-phenyl-amide based materials.

HDAC_Inhibition_Pathway HDAC_Inhibitor N-phenyl-pyrazole carboxamide HDAC Histone Deacetylase (HDAC) HDAC_Inhibitor->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones Chromatin Chromatin Relaxation Acetylated_Histones->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: HDAC Inhibition Pathway by N-phenyl-pyrazole carboxamides.

Tubulin_Inhibition_Pathway Urea_Derivative N-phenyl-urea derivative Tubulin Tubulin Dimmers Urea_Derivative->Tubulin Binding Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibition Mitotic_Spindle Mitotic Spindle Formation Cell_Cycle_Arrest Cell Cycle Arrest (G2/M phase) Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Tubulin Polymerization Inhibition by N-phenyl-urea derivatives.[11]

Cytotoxicity_Screening_Workflow Start Start: Compound Library Cell_Culture Cell Seeding (96-well plate) Start->Cell_Culture Compound_Treatment Compound Addition (Dose-Response) Cell_Culture->Compound_Treatment Incubation Incubation (24-72h) Compound_Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Data_Analysis Data Analysis (IC50 Calculation) MTT_Assay->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification

Caption: General workflow for in vitro cytotoxicity screening.

References

Safety Operating Guide

Proper Disposal of 5-Hexynamide, N-phenyl-: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of 5-Hexynamide, N-phenyl- is paramount. This guide provides essential, step-by-step procedures for the safe handling and disposal of this chemical, grounded in established laboratory safety protocols.

Due to the absence of a specific Safety Data Sheet (SDS) for 5-Hexynamide, N-phenyl-, it is crucial to treat this compound as a hazardous substance. The disposal plan must consider the potential hazards associated with its functional groups: N-substituted amides and terminal alkynes. N-substituted amides can undergo hydrolysis under acidic or basic conditions, while terminal alkynes can be acidic and potentially form explosive compounds with certain metals. Therefore, a conservative approach to disposal is necessary to ensure the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of 5-Hexynamide, N-phenyl- and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation :

    • All materials contaminated with 5-Hexynamide, N-phenyl-, including glassware, pipette tips, and disposable gloves, must be treated as hazardous waste.

    • This waste must be segregated from other laboratory waste streams to prevent inadvertent and dangerous chemical reactions. Specifically, keep it separate from strong acids, bases, and oxidizing agents.

  • Containerization :

    • Use a designated, leak-proof, and chemically compatible container for collecting 5-Hexynamide, N-phenyl- waste. The container must be clearly labeled as "Hazardous Waste."

    • The label should include the full chemical name, "5-Hexynamide, N-phenyl-," the accumulation start date, and the name of the responsible researcher or laboratory.

  • Storage :

    • Store the hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.[1][2] This area must be under the control of the laboratory personnel generating the waste.

    • Ensure the container is kept tightly sealed when not in use.

  • Disposal Request and Pickup :

    • Adhere to your institution's and local regulations regarding the maximum volume and time limits for storing hazardous waste in an SAA.

    • Once the container is full or the time limit is approaching, arrange for disposal through your institution's Environmental Health and Safety (EHS) department. Do not attempt to dispose of this chemical down the drain or in regular trash.[3]

Quantitative Data for Hazardous Waste Storage

The following table summarizes key quantitative limits for the accumulation of hazardous waste in a laboratory setting, based on United States Environmental Protection Agency (EPA) regulations. These are general guidelines; your institution may have more stringent requirements.

ParameterGuidelineRegulatory Basis
Maximum Volume in SAA 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste).[4][5]40 CFR 262.15
Time Limit for Full SAA Container Must be moved to a central accumulation area within 3 days of becoming full.40 CFR 262.15
Maximum Storage Time in Central Accumulation 90 days for Large Quantity Generators (LQGs); 180 days for Small Quantity Generators (SQGs).[2]40 CFR 262.17

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for 5-Hexynamide, N-phenyl-.

DisposalWorkflow A Waste Generation (5-Hexynamide, N-phenyl-) B Don Personal Protective Equipment (PPE) A->B C Segregate from Incompatible Chemicals B->C D Collect in Labeled, Compatible Hazardous Waste Container C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Monitor Accumulation (Volume and Time) E->F G Request EHS Pickup F->G Limit Reached H Maintain Safe Storage F->H Limit Not Reached H->F

Disposal workflow for 5-Hexynamide, N-phenyl-.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of 5-Hexynamide, N-phenyl-, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

Essential Safety and Operational Guidance: 5-Hexynamide, N-phenyl-

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 5-Hexynamide, N-phenyl- was found. The following information is based on the closely related compound Hexanamide, N-phenyl-, and general data for N-phenyl amides and phenols. This guidance should be used as a preliminary safety reference only. It is imperative to obtain the specific SDS from the manufacturer before handling this compound.

This document provides essential safety, handling, and disposal information for 5-Hexynamide, N-phenyl-, targeting researchers, scientists, and drug development professionals. The procedural guidance aims to answer specific operational questions and establish a foundation for safe laboratory practices.

Physicochemical and Toxicological Data

The following tables summarize key data points extrapolated from structurally similar compounds. These values should be considered estimates and require verification with a substance-specific SDS.

Table 1: Physical and Chemical Properties (Based on Hexanamide, N-phenyl-)

PropertyValueSource
Molecular Formula C₁₂H₁₃NO-
Molecular Weight 187.24 g/mol -
Appearance Solid (presumed)-
Boiling Point Not available-
Melting Point Not available-
Solubility Insoluble in water (presumed)-

Table 2: Toxicological Profile (Based on Phenol and N-phenyl compounds) [1][2][3]

ParameterValueSpeciesRoute
LD₅₀ (Oral) 317 mg/kgRat-
LD₅₀ (Dermal) 669 mg/kgRat-
LC₅₀ (Inhalation) 316 mg/m³Rat-
Target Organs Central nervous system, kidneys, liver, skin--

Table 3: Exposure Limits (Based on Phenol) [3]

OrganizationLimitDuration
OSHA PEL 5 ppm8-hour TWA
NIOSH REL 5 ppm10-hour TWA
NIOSH IDLH 250 ppm-

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical when handling 5-Hexynamide, N-phenyl-. The following table outlines the minimum required PPE.

Table 4: Recommended Personal Protective Equipment

Body PartEquipmentSpecification
Hands Chemical-resistant glovesNitrile or neoprene, inspect before use
Eyes/Face Safety glasses with side shields or goggles; face shieldUse a face shield when there is a splash hazard
Body Laboratory coatFlame-retardant, fully buttoned
Respiratory NIOSH-approved respiratorRequired if working outside a fume hood or if dust/aerosol generation is likely

Operational and Disposal Plans

Strict adherence to the following protocols is mandatory for the safe handling and disposal of 5-Hexynamide, N-phenyl-.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Function prep_ppe->prep_hood handle_weigh Weigh in Fume Hood prep_hood->handle_weigh handle_transfer Use Spatula for Transfer handle_weigh->handle_transfer handle_dissolve Dissolve in Appropriate Solvent handle_transfer->handle_dissolve cleanup_decon Decontaminate Surfaces handle_dissolve->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via HazWaste Program cleanup_waste->cleanup_dispose

Caption: Workflow for Safe Handling of 5-Hexynamide, N-phenyl-.

Step-by-Step Handling Protocol:

  • Pre-Handling:

    • Thoroughly review the Safety Data Sheet.

    • Ensure a chemical fume hood is operational and certified.

    • Don all required Personal Protective Equipment (PPE) as specified in Table 4.

    • Prepare all necessary equipment and reagents within the fume hood to minimize movement of hazardous materials.

  • Handling:

    • Conduct all manipulations of 5-Hexynamide, N-phenyl- within a certified chemical fume hood.

    • Weigh the solid compound carefully to avoid generating dust.

    • Use a dedicated spatula for transfers.

    • If making a solution, add the solid to the solvent slowly.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent (e.g., ethanol), followed by soap and water.

    • Remove PPE in the correct order to avoid cross-contamination.

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan:

  • Waste Segregation: All solid waste contaminated with 5-Hexynamide, N-phenyl- (e.g., weigh boats, contaminated gloves, paper towels) must be collected in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing 5-Hexynamide, N-phenyl- must be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal: All waste must be disposed of through the institution's hazardous waste management program. Follow all local, state, and federal regulations.

Logical Relationships for Safe Handling

The following diagram illustrates the critical relationships between hazard identification, control measures, and emergency response.

cluster_main Safe Handling Logic hazard Hazard Identification Toxicity (Inhalation, Dermal, Oral) Irritation (Skin, Eyes) controls Control Measures Engineering (Fume Hood) Administrative (SOPs) PPE (Gloves, Goggles) hazard:f0->controls:f0 hazard:f1->controls:f2 response Emergency Response First Aid (Flush, Fresh Air) Spill Control Medical Attention controls->response

Caption: Logical Flow for Mitigating Chemical Hazards.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.